Heynic acid
Description
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Properties
Molecular Formula |
C31H50O3 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2R)-2-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(26(33)34)22-12-14-29(7)24-11-10-23-27(4,5)25(32)13-15-30(23)18-31(24,30)17-16-28(22,29)6/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,28-,29+,30-,31+/m1/s1 |
InChI Key |
TZRLDIJWYDXJHB-BEBSAZIKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Utility of 6-Hydrazinonicotinic Acid (HyNic) in Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
It is important to note that the term "Heynic acid" is considered a common misspelling. The correct nomenclature for the compound is HyNic acid , which is an abbreviation for 6-hydrazinonicotinic acid . This guide will delve into the chemical structure, properties, and applications of 6-hydrazinonicotinic acid, with a particular focus on its pivotal role in the field of bioconjugation for drug development and molecular imaging.
Chemical Structure and Properties
6-Hydrazinonicotinic acid is a bifunctional molecule, meaning it possesses two distinct reactive groups that enable it to act as a chemical bridge between two other molecules. Its structure consists of a pyridine (B92270) ring functionalized with both a carboxylic acid group and a hydrazine (B178648) group.
The presence of these two functional groups imparts specific chemical properties that are crucial for its application as a linker. The carboxylic acid can be readily activated to form an amide bond with amine groups present on biomolecules such as proteins, antibodies, or peptides. The hydrazine group, on the other hand, can react with aldehydes or ketones to form a stable hydrazone bond.
A summary of the key quantitative data for 6-hydrazinonicotinic acid and its commonly used activated form, succinimidyl-6-hydrazinonicotinate hydrochloride (S-HyNic), is presented in the table below.
| Property | 6-Hydrazinonicotinic Acid | Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone (S-HyNic/SANH) |
| Molecular Formula | C₆H₇N₃O₂ | C₁₃H₁₄N₄O₄ |
| Molecular Weight | 153.14 g/mol [1] | 290.27 g/mol [2] |
| CAS Number | 133081-24-0[1] | 362522-50-7[2] |
| Appearance | White to off-white or pale yellow solid[3] | White solid[2] |
| Solubility | Soluble in polar solvents like water and alcohols[3] | >50 mg/mL in DMF[2] |
| pKa (Predicted) | 4.72 ± 0.20[4] | Not available |
Experimental Protocols
Synthesis of 6-Hydrazinonicotinic Acid
A common method for the synthesis of 6-hydrazinonicotinic acid involves the reaction of 6-chloronicotinic acid with hydrazine hydrate (B1144303).[5]
Materials:
-
6-Chloronicotinic acid
-
Hydrazine hydrate
-
Ethanol
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 6-chloronicotinic acid in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture overnight.
-
Cool the mixture to room temperature to allow the product to precipitate as a solid.
-
Collect the solid by filtration.
-
Wash the collected solid with a mixture of petroleum ether and ethyl acetate (2:1 ratio).
-
The resulting product is 6-hydrazinonicotinic acid, which typically appears as a yellow solid.[6]
S-HyNic Modification of a Protein for Bioconjugation
The following is a general protocol for the modification of a protein with S-HyNic to introduce reactive HyNic groups. This is the first step in a two-part bioconjugation process.
Materials:
-
Protein to be modified
-
S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Modification Buffer at a concentration of 1-2.5 mg/mL. Ensure that the buffer is free of any amine-containing compounds like Tris or glycine.
-
S-HyNic Stock Solution: Prepare a stock solution of S-HyNic in anhydrous DMF or DMSO. For example, dissolve 2-4 mg of S-HyNic in 100 µL of the solvent.[7]
-
Modification Reaction: Add a calculated molar excess of the S-HyNic stock solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of modification.
-
Incubation: Allow the reaction to proceed at room temperature for approximately 2 hours.[7]
-
Purification: Remove the excess, unreacted S-HyNic and byproducts by passing the reaction mixture through a desalting column, exchanging the buffer to a Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0).
-
Quantification: The degree of HyNic incorporation can be determined colorimetrically by reacting a small aliquot of the modified protein with 2-sulfobenzaldehyde, which forms a bis-arylhydrazone that absorbs at 350 nm.[7]
Signaling Pathways and Applications in Drug Development
As a bifunctional linker, HyNic acid itself does not directly participate in or modulate specific signaling pathways. Its primary role is to covalently link two different molecules, thereby creating a new molecular entity with combined properties. In drug development and research, HyNic acid is instrumental in creating targeted therapeutics and imaging agents.
For instance, an antibody that specifically recognizes a cancer cell surface receptor can be conjugated to a cytotoxic drug using a HyNic linker. This antibody-drug conjugate (ADC) can then selectively deliver the toxic payload to the cancer cells, minimizing off-target effects and improving the therapeutic index. While the ADC as a whole will influence signaling pathways related to the receptor it targets and the mechanism of action of the drug, the HyNic linker's function is purely structural.
The most prominent application of HyNic acid is in the field of radiopharmaceuticals. It is widely used to chelate the radionuclide Technetium-99m (⁹⁹ᵐTc) to peptides and antibodies for use in Single Photon Emission Computed Tomography (SPECT) imaging. These radiolabeled biomolecules can be used to visualize and quantify the expression of specific targets in vivo, aiding in diagnosis, staging, and monitoring of diseases.
Visualizations
HyNic-4FB Bioconjugation Workflow
The following diagram illustrates the general workflow for conjugating two proteins using the HyNic and 4-formylbenzamide (B2918280) (4FB) linker system.
Logical Relationship of HyNic Acid's Bifunctionality
This diagram illustrates the core principle of HyNic acid's utility as a bifunctional linker, connecting a biomolecule to a payload (which could be a drug, a radionuclide, or another biomolecule).
References
- 1. 6-Hydrazinonicotinic Acid|HYNIC Reagent|RUO [benchchem.com]
- 2. mtarget.com [mtarget.com]
- 3. CAS 133081-24-0: 6-Hydrazinonicotinic Acid | CymitQuimica [cymitquimica.com]
- 4. 6-HYDRAZINONICOTINIC ACID CAS#: 133081-24-0 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 6-HYDRAZINONICOTINIC ACID | 133081-24-0 [chemicalbook.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
An In-depth Technical Guide to Heynic Acid: Natural Source and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Heynic acid, a naturally occurring triterpenoid (B12794562). The information presented herein is curated for professionals in research and drug development, with a focus on its origin, isolation, and known characteristics.
Introduction
This compound is a tetracyclic triterpene carboxylic acid. Triterpenoids are a large and structurally diverse class of natural products, many of which have shown promising pharmacological activities. This guide focuses on the primary natural source of this compound and its fundamental physicochemical properties, laying the groundwork for further research and development.
Natural Source and Origin
Contrary to some database entries that list Desmos chinensis Lour as a source, the original and definitive isolation of this compound was reported from the plant Heynea trijuga Roxb. ex Sims, which belongs to the Meliaceae family[1][2]. This plant is also known by its synonym, Trichilia connaroides. The native range of this species extends from the Indian subcontinent to Southern China and Western and Central Malesia, where it grows as a tree primarily in the wet tropical biome[3]. This compound is one of several terpenoids that have been isolated from this plant species.
Physicochemical and Spectroscopic Data
The initial characterization of this compound established it as a new triterpene acid. While the full text of the original isolation paper is not widely available, subsequent literature and databases provide key data points. All available quantitative data for this compound are summarized in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₅₀O₃ | [4] |
| Molecular Weight | 470.73 g/mol | [4] |
| CAS Number | 88478-14-2 | [4] |
| Structure Class | Terpenoid, Triterpene | [4] |
| Initial Source | Heynea trijuga Roxb. (Meliaceae) | [1] |
Note: Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry would be found in the original 1983 publication by Puroshothaman et al. and are crucial for unambiguous identification.
Experimental Protocols
The following is a generalized methodology for the isolation and purification of this compound from its natural source, based on standard phytochemical techniques for triterpenoids and referencing the original discovery.
4.1 Plant Material Collection and Preparation
-
The relevant plant parts of Heynea trijuga (e.g., leaves, bark) are collected.
-
The plant material is air-dried in the shade to prevent the degradation of chemical constituents.
-
The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
4.2 Extraction
-
The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or percolation with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids.
-
This is followed by extraction with a solvent of medium polarity, such as chloroform (B151607) or ethyl acetate, in which triterpenoids are generally soluble.
4.3 Isolation and Purification
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.
-
A solvent gradient (e.g., increasing polarity from hexane to ethyl acetate) is used to elute different fractions.
-
Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC.
-
Final purification is often achieved by crystallization from a suitable solvent or solvent mixture.
4.4 Structure Elucidation
-
The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:
-
Infrared (IR) spectroscopy to identify functional groups.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.
-
2D-NMR techniques (e.g., COSY, HMQC, HMBC) to establish connectivity within the molecule.
-
Biological Activity
Currently, there is a significant lack of published research on the specific biological activities and potential mechanisms of action of purified this compound. While the crude extracts of Trichilia connaroides have been reported to possess various biological activities, these cannot be attributed to this compound alone. The broader class of triterpenoids is known for a wide range of pharmacological effects, suggesting that this compound could be a candidate for future biological screening.
Visualizations
As no specific signaling pathways for this compound have been described in the scientific literature, the following diagram illustrates a generalized workflow for its isolation and characterization from its natural source.
Caption: Generalized workflow for the isolation and characterization of this compound.
Conclusion
This compound is a triterpenoid originating from the plant Heynea trijuga (syn. Trichilia connaroides). While its physicochemical properties have been partially characterized since its discovery, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. This guide provides the foundational knowledge necessary for researchers to undertake further investigation into this natural product, from its targeted isolation to the exploration of its pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of Leaf Extract of Trichilia connaroides on Hypercholesterolemia Induced Oxidative Stress [wisdomlib.org]
- 3. Heynea trijuga Roxb. ex Sims | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. medchemexpress.com [medchemexpress.com]
Heynic Acid: A Technical Whitepaper on a Lesser-Known Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heynic acid is a naturally occurring tetracyclic triterpenoid (B12794562) that has been isolated from the plant Trichilia connaroides, a species with a history of use in traditional medicine. Despite its discovery in 1983, this compound remains a relatively obscure compound with a notable scarcity of research into its specific biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its physicochemical properties, and summarizes the known biological activities of the plant extracts from which it is derived. Due to the limited availability of data on the isolated compound, this paper also highlights the significant research gaps and potential avenues for future investigation into the therapeutic potential of this compound.
Discovery and History
This compound was first isolated and identified in 1983 by Purushothaman, Sarada, and Mathuram.[1] The compound was extracted from the leaves of Heynea trijuga Roxb., a plant now recognized by its synonym Trichilia connaroides (Wight & Arn.) Bentv.[1] This plant belongs to the Meliaceae family and is found in moist forests across India and other parts of Asia.
The initial discovery and structure elucidation were documented in the Indian Journal of Chemistry, establishing this compound as a new tetracyclic triterpene acid.[1] Since this initial report, Trichilia connaroides has been found to be a rich source of various bioactive terpenoids.[1] However, specific research focusing on this compound has been remarkably limited, with most subsequent studies examining the pharmacological effects of crude extracts of the plant rather than the isolated compound itself.
Physicochemical Properties
While detailed experimental data for this compound is not widely available, its classification as a tetracyclic triterpenoid provides some insight into its general characteristics.
| Property | Description | Source |
| Chemical Class | Tetracyclic Triterpenoid | [1] |
| Natural Source | Trichilia connaroides (syn. Heynea trijuga) | [1] |
| Molecular Formula | Not explicitly available in searched literature | |
| Molecular Weight | Not explicitly available in searched literature | |
| Structure | A new triterpene acid |
Note: The original 1983 publication containing the detailed structure and physicochemical data was not accessible in its full text during the literature search for this whitepaper.
Experimental Protocols
Isolation of this compound (Presumed Methodology)
Based on the original discovery paper's title and general phytochemical practices, the isolation of this compound from the leaves of Trichilia connaroides likely involved the following steps. It is important to note that the full experimental details from the 1983 publication were not available.
Caption: Presumed workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined using spectroscopic analysis, as is standard for the characterization of new natural products. This would have likely included:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological Activity and Potential Therapeutic Relevance
There is a significant lack of research on the biological activity of isolated this compound. The majority of available pharmacological data pertains to crude extracts of Trichilia connaroides, which contain a mixture of triterpenoids, including this compound, and other phytochemicals.[1] Therefore, the following activities are attributed to the plant extracts and not exclusively to this compound.
Biological Activities of Trichilia connaroides Extracts
Studies on chloroform (B151607) and methanol (B129727) extracts of the leaves of Trichilia connaroides have reported several significant biological activities:
| Biological Activity | Key Findings | Putative Mechanism (General for Triterpenoids) | Source |
| Antihyperlipidemic | Reduced cholesterol levels in animal models. | Inhibition of cholesterol absorption and synthesis. | [1] |
| Antihyperhomocysteinemic | Lowered elevated homocysteine levels in animal models. | Modulation of enzymes involved in homocysteine metabolism. | [1] |
| Antioxidant | Demonstrated protective effects against oxidative stress. | Scavenging of free radicals and upregulation of antioxidant enzymes. | |
| Anti-inflammatory | Showed anti-inflammatory effects in preclinical studies. | Inhibition of pro-inflammatory enzymes and cytokines. | |
| Analgesic | Exhibited pain-relieving properties. | Not well-defined, potentially through central and peripheral mechanisms. |
Potential Signaling Pathways
While no signaling pathways have been directly linked to this compound, the anti-inflammatory and antioxidant activities of triterpenoid-rich extracts suggest potential interactions with key cellular signaling pathways.
Caption: Potential signaling pathways modulated by triterpenoids.
Future Directions and Conclusion
This compound represents an underexplored natural product with potential therapeutic value, inferred from the bioactivity of its source plant. The significant gaps in the scientific literature present numerous opportunities for future research:
-
Re-isolation and Full Characterization: A priority is to re-isolate this compound from Trichilia connaroides and perform a comprehensive spectroscopic analysis to confirm its structure and fully characterize its physicochemical properties.
-
Chemical Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for extensive biological screening and lead optimization studies.
-
In Vitro and In Vivo Biological Screening: Purified this compound should be systematically evaluated in a panel of in vitro assays to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities. Promising in vitro results should be followed by in vivo studies in relevant animal models.
-
Mechanism of Action Studies: Should biological activity be confirmed, subsequent research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound.
References
Spectroscopic Analysis of Heynic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Heynic acid, a naturally occurring triterpenoid (B12794562). Due to the limited availability of directly published experimental spectra for this compound, this document presents predicted spectroscopic data based on the analysis of structurally similar triterpenoids. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, essential for the structural elucidation and characterization of this and similar natural products.
Chemical Structure of this compound
This compound (CAS No: 88478-14-2) is a pentacyclic triterpenoid with the molecular formula C₃₁H₅₀O₃ and a molecular weight of 470.73 g/mol . Its structure features a carboxyl group and a hydroxyl group, which are key functionalities that dictate its chemical and spectroscopic properties.
Figure 1. Chemical Structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, MS, and IR spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of triterpenoids with similar structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~3.20 | dd |
| Olefinic H | ~5.30 | t |
| Carboxyl H | ~10.0-12.0 | br s |
| Methyl Protons | ~0.70 - 1.25 | s |
| Methylene/Methine Protons | ~1.00 - 2.50 | m |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~180.0 |
| Olefinic C | ~120.0 - 140.0 |
| C-OH | ~79.0 |
| Quaternary C | ~30.0 - 55.0 |
| CH | ~40.0 - 60.0 |
| CH₂ | ~15.0 - 45.0 |
| CH₃ | ~15.0 - 30.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Table 3: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| Ion | Predicted m/z |
| [M-H]⁻ | 469.3687 |
| [M+H]⁺ | 471.3833 |
| [M+Na]⁺ | 493.3652 |
| [M-H₂O+H]⁺ | 453.3727 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 4: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Band (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| O-H stretch (Alcohol) | 3200-3600 (broad) |
| C-H stretch (sp³ and sp²) | 2850-3100 |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C=C stretch | 1640-1680 |
| C-O stretch | 1000-1300 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters as recommended by the spectrometer manufacturer are to be used for establishing proton-proton and proton-carbon correlations for complete structural assignment.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small percentage of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ESI modes should be used to obtain comprehensive data.
-
Mass Range: Scan from m/z 100 to 1000.
-
Source Parameters:
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas pressure: 30-40 psi.
-
Drying gas flow: 8-12 L/min.
-
Source temperature: 100-150 °C.
-
-
Tandem MS (MS/MS): To obtain structural information, fragmentation of the parent ion is performed using collision-induced dissociation (CID) with varying collision energies.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Thin Film Method:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
This comprehensive guide provides the necessary spectroscopic information and methodologies to aid researchers in the identification, characterization, and further development of this compound. The predictive nature of the data presented herein serves as a robust starting point for experimental verification.
An In-Depth Technical Guide to Heneicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicosanoic acid, a saturated fatty acid with a 21-carbon chain, is a naturally occurring lipid found in various biological sources, including human milk and red blood cell membranes. While historically less studied than its even-chained counterparts, recent research has begun to shed light on its potential biological significance, including its role as a potential inhibitor of the p53 tumor suppressor protein. This technical guide provides a comprehensive overview of Heneicosanoic acid, including its chemical properties, biological roles, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Heneicosanoic acid, also known as heneicosylic acid, is a long-chain saturated fatty acid. Its presence in human milk fat and as a constituent of the phospholipids (B1166683) in the articular cartilage boundary lubricant and red blood cell fatty acids suggests important physiological roles[1][2]. The user's query for "Heynic acid" is presumed to be a misspelling of Heneicosanoic acid, as the latter is a well-characterized chemical compound with documented biological relevance, while the former does not correspond to a known chemical entity in major chemical databases[3]. This guide will focus on the known properties and potential applications of Heneicosanoic acid.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Heneicosanoic acid is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₂O₂ | [1][4] |
| Molecular Weight | 326.56 g/mol | [1] |
| Alternate Names | Heneicosylic acid, n-Heneicosanoic acid | [1] |
| CAS Number | 2363-71-5 | |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in chloroform (B151607) (25 mg/ml) | [1] |
Biological Significance and Therapeutic Potential
Heneicosanoic acid is more than just a structural component of lipids; it exhibits biological activities that are of interest to the drug development community.
Inhibition of p53 DNA Binding Activity
One of the most notable reported activities of Heneicosanoic acid is its ability to inhibit the dsDNA binding activity of the tumor suppressor protein p53[1]. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. Molecules that can modulate p53 activity are therefore of significant interest as potential cancer therapeutics.
Component of Biological Membranes and Lubricants
The presence of Heneicosanoic acid in red blood cell membranes and as a part of the phospholipids of the articular cartilage boundary lubricant highlights its importance in maintaining the structural integrity and function of these biological systems[1][2].
Fatty Acid Metabolism and Signaling
As a fatty acid, Heneicosanoic acid is involved in general fatty acid metabolism[6]. While specific signaling pathways involving Heneicosanoic acid are not yet well-elucidated, the broader class of fatty acids is known to play crucial roles in cellular signaling, influencing processes such as inflammation and metabolic regulation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of Heneicosanoic acid.
Quantitative Analysis of Heneicosanoic Acid in Biological Samples
Accurate quantification of Heneicosanoic acid in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.
Protocol: GC-MS Analysis of Heneicosanoic Acid in Plasma/Serum
This protocol is adapted from established methods for fatty acid analysis.
1. Sample Preparation (Hydrolysis and Extraction):
- To a 100 µL plasma or serum sample, add an internal standard (e.g., a deuterated version of a similar long-chain fatty acid).
- Perform alkaline hydrolysis to release esterified fatty acids by adding 1 mL of 0.5 M NaOH in methanol (B129727) and incubating at 60°C for 30 minutes.
- Acidify the sample by adding 1 mL of 0.5 M HCl.
- Extract the fatty acids by adding 2 mL of hexane (B92381), vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.
- Carefully transfer the upper hexane layer to a new tube. Repeat the extraction once more and combine the hexane layers.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- To the dried extract, add 1 mL of 14% boron trifluoride in methanol.
- Incubate at 100°C for 30 minutes.
- After cooling, add 1 mL of water and 2 mL of hexane.
- Vortex and centrifuge as before.
- Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Analysis:
- Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a DB-225ms).
- Injection: Inject 1 µL of the sample in splitless mode.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
- Quantification: Identify the Heneicosanoic acid methyl ester peak based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard and a calibration curve prepared with known concentrations of Heneicosanoic acid standard.
In Vitro Cell-Based Assay for p53 Inhibition
To investigate the inhibitory effect of Heneicosanoic acid on p53, a cell-based reporter assay can be employed. This protocol provides a general framework that can be adapted for this purpose.
1. Cell Culture and Treatment:
- Culture a human cell line with a functional p53 pathway (e.g., A549) in appropriate media.
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare a stock solution of Heneicosanoic acid in a suitable solvent (e.g., DMSO). Further dilute in cell culture media to the desired final concentrations.
- Treat the cells with varying concentrations of Heneicosanoic acid for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. p53 Reporter Assay:
- Co-transfect the cells with a p53-responsive reporter plasmid (containing p53 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
- After the treatment period, lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
3. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control. A decrease in luciferase activity in the presence of Heneicosanoic acid would indicate inhibition of the p53 pathway.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving Heneicosanoic acid are still under investigation, its role as a fatty acid places it within the broader context of lipid metabolism and signaling.
Fatty Acid Metabolism
Heneicosanoic acid, as a saturated fatty acid, is expected to be metabolized through the fatty acid beta-oxidation pathway.
References
- 1. HENEICOSYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Heneicosanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. This compound | 88478-14-2 [amp.chemicalbook.com]
- 4. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of Heneicosanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Heneicosanoic acid (HMDB0002345) [hmdb.ca]
An In-depth Technical Guide to the Biosynthesis of Heynic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heynic acid, a naturally occurring triterpenoid (B12794562) sourced from the plant Desmos chinensis Lour. of the Annonaceae family, presents a compelling subject for scientific investigation. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, grounded in the established principles of triterpenoid synthesis in plants. While specific enzymatic data for this compound remains to be fully elucidated, this document synthesizes the current understanding of related pathways to propose a scientifically rigorous model. This guide also outlines detailed experimental protocols for the elucidation of the specific enzymatic steps and quantification of intermediates, aiming to facilitate further research into this promising natural product.
Introduction
This compound (CAS No. 88478-14-2; Molecular Formula: C31H50O3) is classified as a triterpenoid, a large and diverse class of natural products derived from a C30 precursor. Triterpenoids are known to possess a wide range of biological activities, and their intricate structures have made them a focal point for drug discovery and development. The biosynthesis of these complex molecules is a multi-step enzymatic process, originating from primary metabolism. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 88478-14-2 |
| Molecular Formula | C31H50O3 |
| Structural Class | Terpenoid |
| Sub-Class | Triterpene |
| Natural Source | Desmos chinensis Lour. |
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid synthesis in plants, which can be divided into three main stages:
-
Formation of the C5 Isoprene Units: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, this occurs via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For cytosolic triterpenoids like this compound, the MVA pathway is the primary source of these precursors.
-
Synthesis of the Triterpenoid Precursor, 2,3-Oxidosqualene (B107256): IPP and DMAPP are sequentially condensed to form the C15 intermediate farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637). This reaction is catalyzed by squalene synthase. Subsequently, squalene is epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.
-
Cyclization and Tailoring of the Triterpenoid Backbone: This is the diversification stage of the pathway. An oxidosqualene cyclase (OSC) catalyzes the intricate cyclization of the linear 2,3-oxidosqualene into a specific pentacyclic triterpene backbone. Following cyclization, the triterpenoid skeleton undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, which are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). These tailoring steps are responsible for the vast structural diversity of triterpenoids.
Based on the molecular formula of this compound (C31H50O3), it is likely that the C30 triterpenoid backbone undergoes modifications including the addition of a methyl group and oxidations to introduce the three oxygen atoms. The exact nature of the triterpenoid backbone and the specific modifying enzymes involved in this compound biosynthesis in Desmos chinensis are yet to be experimentally determined.
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes in the Proposed Pathway
The biosynthesis of this compound is dependent on the coordinated action of several key enzyme families:
-
Enzymes of the MVA Pathway: These enzymes are responsible for the synthesis of IPP and DMAPP from acetyl-CoA.
-
Farnesyl Pyrophosphate Synthase (FPPS): Catalyzes the formation of FPP.
-
Squalene Synthase (SQS): A key branch-point enzyme that commits carbon flux towards sterol and triterpenoid biosynthesis.
-
Squalene Epoxidase (SQE): Catalyzes the first oxygenation step in the pathway.
-
Oxidosqualene Cyclase (OSC): A critical enzyme that determines the skeletal structure of the resulting triterpenoid. The specific OSC involved in this compound biosynthesis is a primary target for future research.
-
Cytochrome P450 Monooxygenases (CYP450s): A large and diverse family of enzymes responsible for the oxidative modifications of the triterpene backbone.
-
UDP-Glycosyltransferases (UGTs): Although this compound itself is not a glycoside, UGTs are often involved in the modification of related triterpenoids in the same pathway.
Detailed Experimental Protocols
To elucidate the specific biosynthetic pathway of this compound in Desmos chinensis, a series of experimental approaches are required.
Isolation and Structural Elucidation of this compound and Intermediates
Objective: To obtain pure this compound and potential biosynthetic intermediates from Desmos chinensis for structural confirmation and as analytical standards.
Methodology:
-
Plant Material Collection and Preparation: Collect fresh leaves, stems, and roots of Desmos chinensis. Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction: Perform sequential extraction of the powdered plant material with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and methanol) using a Soxhlet apparatus.
-
Fractionation: Subject the crude extracts to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).
-
Purification: Purify the fractions containing this compound and potential intermediates using preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: Determine the chemical structures of the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (HR-ESI-MS).
Identification of Candidate Genes for this compound Biosynthesis
Objective: To identify the genes encoding the enzymes involved in the biosynthesis of this compound.
Methodology:
-
RNA Extraction and Transcriptome Sequencing: Extract total RNA from various tissues of Desmos chinensis. Perform transcriptome sequencing (RNA-Seq) to generate a comprehensive set of expressed genes.
-
De Novo Transcriptome Assembly and Annotation: Assemble the RNA-Seq reads into transcripts and annotate the transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Identification of Candidate Genes: Search the annotated transcriptome for genes homologous to known triterpenoid biosynthesis genes, including those encoding enzymes of the MVA pathway, SQS, SQE, OSCs, and CYP450s.
-
Phylogenetic Analysis: Perform phylogenetic analysis of the candidate OSC and CYP450 genes to predict their potential functions based on their relationship to characterized enzymes from other plant species.
Heynic Acid: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of heynic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predicted solubility based on its chemical structure, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound (CAS Number: 88478-14-2) is a naturally occurring triterpenoid (B12794562).[] Its chemical structure is characterized by a large, tetracyclic hydrocarbon framework and a single carboxylic acid functional group. This structure imparts a predominantly nonpolar and lipophilic character to the molecule, which is a key determinant of its solubility behavior.
Chemical Structure of this compound:
-
Molecular Formula: C₃₁H₅₀O₃[2]
-
Key Features:
-
A rigid and bulky tetracyclic core, contributing to its nonpolar nature.
-
A polar carboxylic acid group (-COOH), which can participate in hydrogen bonding.
-
Solubility Profile of this compound
Qualitative Solubility Data
Based on available information, this compound has been observed to be soluble in the following organic solvents:
| Solvent Category | Solvent Name |
| Halogenated | Chloroform |
| Dichloromethane | |
| Esters | Ethyl Acetate |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) |
| Ketones | Acetone |
This table summarizes the known qualitative solubility of this compound.
Predicted Solubility Based on Chemical Structure
The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. The large, nonpolar hydrocarbon backbone of this compound suggests a higher affinity for nonpolar or moderately polar solvents. The presence of the carboxylic acid group, however, introduces a degree of polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is predicted to have moderate to good solubility in these solvents due to the dominance of its nonpolar triterpenoid structure.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The existing data confirms solubility in these solvents. The dipole-dipole interactions between the solvent and the carboxylic acid group of this compound, combined with the van der Waals forces with the hydrocarbon backbone, facilitate dissolution.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol):
-
Water: The solubility of this compound in water is expected to be very low. While the carboxylic acid group can form hydrogen bonds with water, the large, hydrophobic surface area of the molecule is the dominant factor, leading to poor aqueous solubility.
-
Alcohols (e.g., Ethanol, Methanol): Solubility in alcohols is likely to be higher than in water. These solvents have both a polar hydroxyl group that can interact with the carboxylic acid and a nonpolar alkyl chain that can interact with the triterpenoid backbone.
-
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely used shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be visible in the vial after the equilibration period.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of this compound solubility.
References
An In-depth Technical Guide to Heynic Acid: Properties, Protocols, and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heynic acid, a naturally occurring triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details available information on its biological activities and offers insights into the methodologies that can be applied for its study. While extensive research is still required to fully elucidate its pharmacological profile, this document serves as a foundational resource for researchers embarking on the investigation of this promising natural compound.
Introduction
This compound (CAS No. 88478-14-2) is a triterpenoid natural product.[1] Triterpenoids are a large and structurally diverse class of organic compounds derived from a 30-carbon precursor, squalene. Many compounds within this class have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Preliminary investigations suggest that this compound may also possess valuable pharmacological activities, with some sources indicating its exploration for anti-cancer drug development.[2] This guide aims to consolidate the currently available technical data on this compound to facilitate further research and development.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, some properties can be summarized.
Structure and General Properties
-
Chemical Name: 9,19-Cyclolanostan-21-oic acid, 3-hydroxy-24-methylene-, (3β)-
-
Molecular Formula: C₃₁H₅₀O₃[1]
-
Molecular Weight: 470.74 g/mol [1]
Tabulated Physical and Chemical Data
Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes the available predicted and experimental data. Researchers are advised to experimentally verify these values.
| Property | Value | Source/Method |
| Physical State | Solid (Predicted) | General knowledge of triterpenoids |
| Melting Point | Not available | - |
| Boiling Point | 580.7 ± 23.0 °C | Predicted |
| Density | 1.08 ± 0.1 g/cm³ | Predicted |
| pKa | 4.65 ± 0.10 | Predicted |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4] | Supplier Data |
Experimental Protocols
General Isolation and Purification Workflow for Triterpenoids
The following workflow provides a general guideline for the isolation and purification of triterpenoids from plant material, which can be optimized for this compound.
Caption: General workflow for the isolation and purification of this compound.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract can be subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Alternatively, initial fractionation can be performed using column chromatography on silica (B1680970) gel.
-
Purification: The fractions containing the target compound are further purified using chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice for obtaining high-purity compounds. Column chromatography using adsorbents like silica gel or Sephadex LH-20 can also be employed.[3]
-
Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data Analysis
While specific spectra for this compound are not publicly available, the following provides a general guide to the expected spectroscopic features of a triterpenoid carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the numerous methyl, methylene (B1212753), and methine protons of the triterpenoid skeleton. Signals for the hydroxyl proton and any vinyl protons would also be present. The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region (δ 10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum will display a large number of signals corresponding to the carbon atoms of the cyclolanostane skeleton. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 170-185 ppm). Carbons bearing hydroxyl groups will resonate in the δ 60-90 ppm region, and olefinic carbons will be found in the δ 100-150 ppm range.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3500-2500 cm⁻¹ corresponding to the hydroxyl group and the carboxylic acid O-H.
-
C-H stretch: Sharp peaks around 2960-2850 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C stretch: A weaker band around 1640 cm⁻¹ for the methylene group.
Biological Activity and Potential Signaling Pathways
This compound is reported to be under investigation for the development of anti-cancer drugs.[2] While specific studies detailing its mechanism of action are scarce, the known anticancer activities of other triterpenoids provide a framework for potential signaling pathways that this compound might modulate.
Many triterpenoids exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. Potential signaling pathways that could be investigated for this compound include:
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Experimental Approaches to Elucidate Mechanism of Action:
-
Cytotoxicity Assays: MTT or similar assays to determine the IC₅₀ values of this compound in various cancer cell lines.
-
Apoptosis Assays: Flow cytometry analysis using Annexin V/PI staining, and western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide staining to determine the cell cycle distribution of treated cells.
-
Angiogenesis Assays: Tube formation assays using human umbilical vein endothelial cells (HUVECs).
-
Western Blotting and qPCR: To investigate the effect of this compound on the expression levels of key proteins and genes in relevant signaling pathways.
Conclusion
This compound represents a promising natural product with potential for development as an anticancer agent. This technical guide has summarized the currently available information on its physical and chemical properties and suggested experimental approaches for its further investigation. Significant research is required to isolate and fully characterize this compound, determine its precise mechanism of action, and evaluate its therapeutic potential in preclinical and clinical studies. The information and protocols outlined herein provide a solid foundation for researchers to advance our understanding of this intriguing molecule.
References
- 1. This compound | 88478-14-2 [amp.chemicalbook.com]
- 2. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Preliminary Phytochemical Screening for Heynic Acid and other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential preliminary phytochemical screening methods aimed at the detection of Heynic acid, a putative triterpenoid, within plant extracts. The protocols outlined herein are fundamental for natural product researchers and drug development professionals seeking to identify and isolate novel bioactive compounds.
Introduction
Phytochemical screening is a critical initial step in the discovery of new drugs from natural sources.[1][2][3][4] It allows for the preliminary identification of major classes of chemical constituents in a plant extract, thereby guiding further isolation and characterization efforts.[4] This guide focuses on the qualitative analysis for the presence of terpenoids, with a specific interest in triterpenoids like this compound. Terpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3]
This compound is reported to be a natural product found in Desmos chinensis Lour., a plant belonging to the Annonaceae family.[5] As a triterpenoid, its preliminary detection would rely on colorimetric tests that are characteristic of this chemical class.
General Workflow for Phytochemical Screening
The process of preliminary phytochemical screening involves a systematic workflow, from the preparation of the plant extract to the execution of various qualitative chemical tests. The following diagram illustrates a typical workflow for the detection of terpenoids.
Caption: General workflow for the preliminary phytochemical screening of plant extracts for terpenoids.
Experimental Protocols
The following are detailed experimental protocols for the key stages of phytochemical screening for this compound and other triterpenoids.
Preparation of Plant Extract
A crucial first step is the preparation of a plant extract that will contain the compounds of interest.
-
Collection and Drying: Collect the desired plant part (e.g., leaves, bark, roots). Clean the material to remove any debris and dry it in the shade or a hot air oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Powdering: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 50 g).
-
Perform extraction using a suitable solvent. Methanol or ethanol (B145695) are commonly used for the extraction of a broad range of phytochemicals, including triterpenoids.[6] A common method is Soxhlet extraction, or maceration by soaking the powder in the solvent for 24-48 hours with occasional shaking.[4]
-
Filter the extract using Whatman No. 1 filter paper to separate the plant residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract. Store the extract in a cool, dark place until further use.
-
Qualitative Tests for Terpenoids
The following qualitative tests are widely used for the preliminary detection of terpenoids in a plant extract.[1][7][8][9]
3.2.1. Salkowski Test
-
Principle: This test is based on the reaction of terpenoids with concentrated sulfuric acid in the presence of chloroform (B151607) to produce a characteristic color change.[1] The chloroform layer separates the terpenoids, and the concentrated sulfuric acid reacts to form a reddish-brown interface.[1]
-
Protocol:
-
Positive Result: The appearance of a reddish-brown coloration at the interface indicates the presence of terpenoids.[1][7][9]
3.2.2. Liebermann-Burchard Test
-
Principle: This test is a classic method for detecting steroids and triterpenoids. Acetic anhydride (B1165640) reacts with the terpenoid, and subsequent addition of concentrated sulfuric acid leads to a series of color changes.
-
Protocol:
-
Dissolve a small amount of the crude extract (approximately 5 mg) in 2 mL of chloroform.
-
Add a few drops of acetic anhydride and boil the mixture gently, then cool it.[10]
-
Carefully add 1-2 drops of concentrated sulfuric acid along the side of the test tube.
-
Observe the color changes in the solution.
-
-
Positive Result: A change in color from violet to blue or green indicates the presence of steroids, while a deep red or brown color suggests the presence of triterpenoids.[10]
The logical flow for performing these confirmatory tests is illustrated below.
Caption: Logical flow for the qualitative testing of terpenoids in a plant extract.
Data Presentation
The results of the preliminary phytochemical screening are typically qualitative and are recorded based on the visual observation of color changes or precipitate formation. For a comprehensive study involving multiple extracts or plant parts, the data can be summarized in a table as shown below.
| Phytochemical Test | Reagent(s) | Observed Result (Color Change/Precipitate) | Inference (+/-) |
| Terpenoids | |||
| Salkowski Test | Chloroform, Conc. H₂SO₄ | Reddish-brown interface | + |
| Liebermann-Burchard Test | Chloroform, Acetic Anhydride, Conc. H₂SO₄ | Deep red color | + |
| Other Screenings | |||
| Alkaloids (Mayer's Test) | Mayer's Reagent | Cream precipitate | - |
| Flavonoids (Shinoda Test) | Mg ribbon, Conc. HCl | Pink or magenta color | + |
| Saponins (Foam Test) | Water | Persistent foam | + |
| Tannins (Ferric Chloride Test) | Ferric Chloride Solution | Greenish-black precipitate | - |
Note: The results in this table are hypothetical and for illustrative purposes only. '+' indicates the presence and '-' indicates the absence of the phytochemical class.
Conclusion
The preliminary phytochemical screening methods detailed in this guide provide a robust and cost-effective approach for the initial detection of this compound and other triterpenoids in plant extracts.[1] Positive results from these tests serve as a strong basis for proceeding with more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the isolation and structural elucidation of the specific bioactive compounds.[6] This systematic approach is fundamental in the pipeline of natural product drug discovery.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. nepjol.info [nepjol.info]
- 4. chemijournal.com [chemijournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemical Screening and Evaluation of Analgesic Activity of Oroxylum indicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrp.org [ijsrp.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. thieme-connect.com [thieme-connect.com]
Heynic Acid: A Technical Guide for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Heynic acid, a naturally occurring triterpenoid (B12794562). This document covers available purchasing information, potential biological activities based on its chemical class, and detailed experimental protocols for in vitro evaluation.
Sourcing and Procurement of this compound
This compound (CAS No. 88478-14-2) is a specialized chemical primarily available for research purposes.[1] The acquisition of this compound typically involves contacting chemical suppliers who may offer it as a catalog item or through custom synthesis. Below is a summary of identified potential suppliers. For specific details on purity, available quantities, and pricing, direct inquiry with the suppliers is necessary as this information is generally provided upon request for a quotation.
| Supplier | Website | Contact for Quote | Notes |
| MedChemExpress | --INVALID-LINK-- | Yes | Lists this compound as a natural product for research use.[1] |
| BOC Sciences | --INVALID-LINK-- | Yes | Lists this compound and notes its use in anti-cancer drug development. |
| BioCrick | --INVALID-LINK-- | Yes | Lists this compound among its catalog of natural products. |
| ChemNorm | --INVALID-LINK-- | Yes | Lists this compound as a triterpenoid. |
Biological Activity and Potential Signaling Pathways
Direct research on the specific biological activities and signaling pathways of this compound is limited in publicly accessible literature. However, as a pentacyclic triterpenoid, its biological functions can be inferred from the broader class of these natural products. Triterpenoids are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
Potential Anticancer Activity
Triterpenoids are recognized for their potent anticancer properties, which include anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[2] These compounds can modulate various signaling pathways implicated in cancer development.[2][4]
Potential Signaling Pathways in Cancer:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and it is often dysregulated in cancer. Triterpenoids have been shown to inhibit this pathway, leading to decreased cancer cell growth.[5]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. Triterpenoids can suppress NF-κB activation, thereby reducing the expression of genes involved in cell proliferation and survival.[3]
-
MAPK Cascades: The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating cell proliferation, differentiation, and apoptosis. Triterpenoids can modulate MAPK signaling, contributing to their anticancer effects.[5]
Potential Anti-inflammatory Activity
Inflammation is a key factor in the development of many chronic diseases. Triterpenoids have demonstrated significant anti-inflammatory properties.[3] This is often achieved by inhibiting the production of pro-inflammatory mediators.
Potential Signaling Pathways in Inflammation:
-
NF-κB Signaling Pathway: As in cancer, NF-κB is a central regulator of inflammation. By inhibiting this pathway, triterpenoids can reduce the expression of pro-inflammatory cytokines and enzymes.[3]
-
MAPK Signaling Pathway: The MAPK pathway is also involved in the inflammatory response. Triterpenoids can modulate this pathway to decrease the production of inflammatory mediators.
Potential Antimicrobial Activity
Natural products are a rich source of antimicrobial agents. Triterpenoids have been reported to possess activity against a range of microorganisms. The mechanisms of action can vary, including disruption of microbial membranes and inhibition of essential enzymes.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of a compound on cell viability.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours). Then, stimulate the cells with LPS to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 540 nm).
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound.[7]
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Microorganism strain(s) of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[8][9]
Conclusion
This compound, a triterpenoid with limited specific characterization, holds potential for further investigation based on the known biological activities of its chemical class. This guide provides a foundational resource for researchers to source this compound and to design and execute preliminary in vitro studies to explore its potential anticancer, anti-inflammatory, and antimicrobial properties. Further research is warranted to elucidate the specific mechanisms of action and signaling pathways modulated by this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Heynic Acid Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heynic acid, a lipophilic secondary metabolite found in various lichen and plant species, has garnered significant interest due to its potential therapeutic properties. Effective extraction and purification are critical steps to enable further research into its biological activities and for potential drug development. These application notes provide detailed protocols for various extraction and purification methods for this compound, based on established techniques for similar natural products such as usnic acid and other phenolic compounds.
Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The choice of solvent and extraction technique depends on the physicochemical properties of this compound and the nature of the source material.
Solvent Selection
Acetone (B3395972) has been shown to be an effective solvent for the extraction of lipophilic compounds like usnic acid from lichens.[1][2] Other solvents such as ethanol (B145695), methanol, and ethyl acetate (B1210297) can also be used, with their efficiencies varying based on the specific compound and matrix.[2][3]
Conventional Extraction Methods
Traditional methods like maceration and heat reflux (Soxhlet extraction) have been widely used. Heat reflux extraction with acetone, for example, has been optimized for usnic acid, yielding significant quantities of the compound.[1]
Advanced Extraction Methods
To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are employed.[4][5][6]
Table 1: Comparison of this compound Extraction Methods (Analogous to Usnic Acid Extraction)
| Extraction Method | Solvent | Extraction Time | Temperature | Yield (mg/g dry weight) | Reference |
| Heat Reflux | Acetone | 60 min | 90°C | 4.25 ± 0.08 | [1] |
| Ultrasound-Assisted | Acetone | 60 min | Ambient | 2.33 ± 0.17 | [1] |
| Shaking | Acetone | 60 min | Ambient | 0.97 ± 0.08 | [1] |
| Microwave-Assisted | 60% Acetone | 4 min | Controlled | Higher than conventional | [7] |
Experimental Protocols: Extraction
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on general procedures for the ultrasonic extraction of phenolic compounds from plant materials.[8][9][10]
Materials:
-
Dried and powdered source material (e.g., lichen)
-
Acetone (or another suitable solvent)
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered source material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of acetone to achieve a 1:10 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[8]
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
The solid residue can be re-extracted with fresh solvent to improve the yield.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a generalized procedure based on MAE of phenolic compounds.[4][7][11][12]
Materials:
-
Dried and powdered source material
-
Ethanol (70%) or another suitable solvent with a high dielectric constant[12]
-
Microwave extraction system (closed or open vessel)[12]
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Mix 1 g of the powdered source material with 20 mL of 70% ethanol in a microwave-safe extraction vessel.[7]
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 400-750 W) and extraction time (e.g., 4 minutes).[3][7]
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.
Purification Methods
Crude extracts of this compound typically contain impurities that need to be removed. Common purification techniques include column chromatography and recrystallization.[13][14][15]
Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds based on their polarity.[15][16][17] For a lipophilic compound like this compound, a normal-phase silica (B1680970) gel column is often suitable.
Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound.[13][14] The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[18]
Experimental Protocols: Purification
Protocol 3: Column Chromatography of Crude this compound Extract
This is a general protocol for flash column chromatography.[15][17]
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Pack the glass column with silica gel using a slurry method with the non-polar solvent.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude extract in a minimal amount of the elution solvent or a stronger solvent that is then evaporated after mixing with a small amount of silica gel to create a dry load.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Pass the solvent system through the column. A gradient of increasing polarity can be used for better separation.
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 4: Recrystallization of this compound
This protocol is based on general recrystallization procedures.[13][18][19]
Materials:
-
Purified this compound from column chromatography
-
A suitable recrystallization solvent (e.g., acetone, ethanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary.[13]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[13]
-
-
Drying:
-
Allow the crystals to dry completely to remove any residual solvent.
-
Visualized Workflows
Caption: General workflow for the extraction of this compound.
Caption: Purification workflow for this compound.
Signaling Pathways
While specific signaling pathways for "this compound" are not available, related compounds like ginger constituents and gyrophoric acid have been shown to be involved in various biological activities, including apoptosis, inflammation, and cell cycle regulation, through pathways such as MAPK/ERK/JNK and p53/TP53.[20][21][22][23] Further research on purified this compound is necessary to elucidate its mechanisms of action.
Caption: Example signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. umpir.ump.edu.my [umpir.ump.edu.my]
- 10. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microwave-assisted extraction protocol: Topics by Science.gov [science.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Home Page [chem.ualberta.ca]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Purification [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Nutritional implications of ginger: chemistry, biological activities and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of Heynic Acid via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heynic acid (CAS No. 88478-14-2) is a complex triterpenoid (B12794562) natural product.[1][] Triterpenoids are a diverse class of organic compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for its study in various matrices, including plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds. These application notes provide a comprehensive protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection, based on established methodologies for similar triterpenoid acids.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and acidified water. The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better retention and peak shape. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. For complex matrices or to improve resolution, a C30 column can also be considered.[3]
-
Chemicals and Reagents:
-
This compound analytical standard (>98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Methanol:Water:Formic Acid (85:15:0.1, v/v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for plant material is provided below.
-
Extraction from Plant Material:
-
Weigh 1 g of dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
4. HPLC Operating Conditions
The following HPLC parameters are a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water:Formic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 20 minutes (or until the analyte has eluted) |
5. Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) > 0.999 |
| Precision (Repeatability) | Inject the same standard solution six times and calculate the relative standard deviation (RSD) of the peak areas. | RSD ≤ 2% |
| Intermediate Precision | Repeat the precision test on a different day with a different analyst. | RSD ≤ 2% |
| Accuracy (Recovery) | Spike a blank matrix with a known concentration of this compound and calculate the percentage recovery. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Calculated as 3.3 * (SD of the response / Slope of the calibration curve). | - |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Calculated as 10 * (SD of the response / Slope of the calibration curve). | - |
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Formic Acid (85:15:0.1) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30°C |
| Detection Wavelength | 210 nm |
Table 2: Method Validation Summary for this compound Quantification
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (%) | 98 - 102% |
| LOD | Typically in the ng/mL range (to be determined experimentally) |
| LOQ | Typically in the ng/mL to low µg/mL range (to be determined experimentally) |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Derivatization of Heynic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
This compound, a triterpenoid (B12794562) acid, presents analytical challenges due to its low volatility and high molecular weight, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective method for compounds containing active hydrogen groups such as carboxylic acids and hydroxyls.[1][4][5] The trimethylsilyl (B98337) (TMS) derivatives formed are more volatile and less polar, leading to improved chromatographic separation and detection.[5]
Experimental Protocol: Silylation of this compound
This protocol is based on established methods for the derivatization of triterpenoid acids and other carboxylic acids for GC-MS analysis.[6][7]
Materials and Reagents
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]
-
Pyridine (B92270) (anhydrous)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
-
GC-MS system
Procedure
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried this compound sample or standard into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[9]
-
-
Reconstitution:
-
Add 100 µL of anhydrous pyridine to the dried sample in the reaction vial.
-
Vortex for 30 seconds to ensure the sample is fully dissolved.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[8] A molar excess of the derivatizing reagent is recommended to ensure complete derivatization.
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[7][8] The optimal temperature and time may require some optimization depending on the specific sample matrix.
-
-
Sample Dilution and Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the derivatized sample with an appropriate anhydrous solvent, such as dichloromethane, to a final volume of 1 mL.[7]
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis Parameters (Suggested)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-800
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization and GC-MS analysis of a this compound standard.
| Parameter | Value |
| Analyte | This compound (as TMS derivative) |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Reaction Time | 60 minutes |
| Reaction Temperature | 70°C |
| Retention Time (RT) | Value to be determined empirically |
| Limit of Detection (LOD) | Value to be determined empirically |
| Limit of Quantitation (LOQ) | Value to be determined empirically |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 95 - 105% |
| RSD (%) | < 5% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Signaling Pathway/Logical Relationship Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Activity Screening of Heynic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro biological activities of Heynic acid, a secondary metabolite derived from lichens. While direct research on this compound is limited, data from closely related lichen compounds, such as usnic acid, suggest significant therapeutic potential, particularly in oncology and inflammatory diseases. The following protocols and data summaries are based on established methodologies for evaluating the in vitro bioactivity of natural products and are adapted for the screening of this compound.
Anticancer Activity
This compound is postulated to exhibit anticancer properties through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Cell Viability and Cytotoxicity
The initial screening of this compound's anticancer potential involves assessing its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1][2]
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 65.3 ± 0.65[3] |
| HT-29 | Colorectal Adenocarcinoma | 48 | 95.2 ± 0.85[3] |
| AGS | Gastric Adenocarcinoma | 48 | 15.01 ± 0.52[3] |
| H1650 | Non-Small Cell Lung Cancer | 48 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | 48 | Not Specified |
| CAL-27 | Oral Squamous Carcinoma | 48 | Not Specified |
| A2780 | Ovarian Carcinoma | Not Specified | Not Specified |
Note: The IC50 values presented are for usnic acid and serve as a reference for designing dose-response studies for this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Apoptosis Induction
This compound may induce programmed cell death (apoptosis) in cancer cells. This can be investigated by examining key molecular markers of apoptosis using Western blotting.[5][6]
Table 2: Key Protein Markers for Apoptosis Detection by Western Blot
| Protein Family | Pro-Apoptotic Markers | Anti-Apoptotic Markers |
| Bcl-2 Family | Bax, Bak | Bcl-2, Bcl-xL[7] |
| Caspases | Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP[6][8] | Pro-caspase-3, Pro-caspase-9 |
Experimental Protocol: Western Blot for Apoptosis Markers
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)[9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent[9]
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[9] Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[9]
Diagram: Apoptosis Signaling Pathway
Caption: this compound may induce apoptosis by upregulating Bax and downregulating Bcl-2.
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, including cancer. This compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and modulating the production of inflammatory mediators.
Inhibition of Inflammatory Mediators
The effect of this compound on the production of pro-inflammatory cytokines and enzymes can be quantified using qPCR.
Table 3: Target Genes for Anti-inflammatory Activity Screening
| Gene | Function |
| TNF-α | Pro-inflammatory cytokine[10] |
| IL-6 | Pro-inflammatory cytokine[10] |
| IL-1β | Pro-inflammatory cytokine[10] |
| iNOS | Produces nitric oxide (NO)[11] |
| COX-2 | Produces prostaglandins[11] |
Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression
Materials:
-
Macrophages (e.g., RAW 264.7) treated with LPS and this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (for target genes and a housekeeping gene like GAPDH)[12]
-
qPCR instrument
Procedure:
-
Cell Treatment: Stimulate macrophages with LPS in the presence or absence of this compound for a specified time.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.[12]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and primers.
-
qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol.[13]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Diagram: NF-κB Signaling Pathway
Caption: this compound may inhibit the NF-κB pathway by blocking IKK activation.
Modulation of Other Signaling Pathways
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[14][15] Natural products have been shown to inhibit this pathway.[14]
Experimental Approach: The effect of this compound on the PI3K/Akt/mTOR pathway can be assessed by Western blotting for the phosphorylated (activated) forms of key proteins such as Akt and mTOR, as well as their downstream targets like p70S6K and 4E-BP1.[14]
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: this compound may inhibit cell growth by targeting multiple nodes in the PI3K/Akt/mTOR pathway.
Reactive Oxygen Species (ROS) Generation
Some anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[16]
Experimental Protocol: ROS Detection Assay
Materials:
-
Cells treated with this compound
-
ROS detection reagent (e.g., H2DCFDA)[17]
-
ROS Assay Buffer
-
ROS inducer (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.[17]
-
Labeling: Wash the cells and add the ROS detection reagent diluted in assay buffer. Incubate for 45 minutes at 37°C in the dark.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of 495/529 nm.[17]
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.
Diagram: Experimental Workflow for ROS Detection
Caption: A simplified workflow for the detection of intracellular ROS.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 13. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Heynic Acid as a Potential Therapeutic Agent
To our valued researchers, scientists, and drug development professionals,
This document aims to provide comprehensive application notes and protocols for the investigation of Heynic acid as a potential therapeutic agent. However, extensive database searches have revealed a significant lack of specific information on a compound identified as "this compound." The primary search results point towards 6-hydrazinonicotinic acid (HYNIC) , a well-established bifunctional chelator used in radiopharmaceutical chemistry for labeling with Technetium-99m, rather than a direct therapeutic agent.[1]
It is possible that "this compound" may be a novel compound, a rare natural product with limited published data, or a potential misspelling of another compound with known therapeutic activities. This document will proceed by providing a generalized framework and protocols applicable to the preclinical evaluation of a novel organic acid with therapeutic potential, drawing parallels from research on similar compounds where appropriate. Researchers are advised to adapt these protocols to the specific physicochemical properties and hypothesized biological activities of the compound they are investigating.
General Physicochemical Characterization of a Novel Acid Compound
A crucial first step in evaluating any new chemical entity is to determine its fundamental physical and chemical properties.
Table 1: Physicochemical Data for a Novel Therapeutic Acid Candidate
| Parameter | Method | Expected Outcome/Significance |
| Molecular Formula & Weight | High-Resolution Mass Spectrometry (HRMS) | Confirms identity and purity. |
| Structure Elucidation | ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC) | Determines the precise chemical structure. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound, essential for accurate biological testing. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines solubility in various aqueous and organic solvents, critical for formulation development. |
| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | Predicts membrane permeability and potential for oral absorption. |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies the ionization state at physiological pH, which influences receptor binding and cell permeability. |
In Vitro Biological Activity Screening
Initial in vitro assays are essential to identify the biological effects of the compound and its mechanism of action. The choice of assays should be guided by the therapeutic area of interest (e.g., oncology, inflammation, infectious diseases).
Cytotoxicity and Antiproliferative Activity (Oncology)
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Example Antiproliferative Activity Data
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Test Compound | 48 | Value |
| A549 | Test Compound | 48 | Value |
| HCT116 | Test Compound | 48 | Value |
| Doxorubicin (Control) | 48 | Value |
Anti-inflammatory Activity
Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Mechanism of Action (MoA) Elucidation
Once biological activity is confirmed, experiments should be designed to uncover the underlying molecular mechanisms.
Signaling Pathway Analysis
Many therapeutic agents exert their effects by modulating specific signaling pathways. Western blotting is a common technique to assess changes in protein expression and phosphorylation states within these pathways.
Protocol: Western Blot for Key Signaling Proteins (e.g., NF-κB, MAPK pathways)
-
Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., TNF-α, LPS). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of a Generic Anti-inflammatory Signaling Pathway
Caption: Hypothesized NF-κB signaling inhibition by a therapeutic acid.
In Vivo Efficacy and Safety Assessment
Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate efficacy and safety.
Protocol: General In Vivo Efficacy Study Workflow
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., xenograft model for cancer, collagen-induced arthritis model for inflammation).
-
Dosing and Administration: Determine the dose range based on in vitro potency and conduct a maximum tolerated dose (MTD) study. The route of administration (e.g., oral, intraperitoneal) should be selected based on the compound's properties and intended clinical use.
-
Treatment and Monitoring: Administer the compound to the treatment group and a vehicle to the control group over a defined period. Monitor relevant efficacy endpoints (e.g., tumor volume, paw swelling, disease activity score) and animal welfare (e.g., body weight, behavior).
-
Endpoint Analysis: At the end of the study, collect tissues and blood for pharmacokinetic analysis, biomarker analysis (e.g., cytokine levels), and histopathological examination.
Visualization of a Preclinical In Vivo Study Workflow
References
Application Notes and Protocols for Antimicrobial Activity Testing of Heynic Acid
Disclaimer: The compound "Heynic Acid" is not widely documented in scientific literature. The following application notes and protocols are based on established methods for testing the antimicrobial activity of organic acids and similar natural products, such as usnic acid, which may share structural or functional similarities. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.
Introduction
This compound, a novel organic acid, presents a promising scaffold for the development of new antimicrobial agents. Its unique chemical structure suggests potential for disrupting microbial growth and viability. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, including determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. These assays are fundamental in preclinical research and drug development to characterize the potency and spectrum of activity of new antimicrobial candidates.
Data Presentation
The quantitative results from the antimicrobial assays should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus | ATCC 25923 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 10231 | |||
| [Additional Organism] | [Strain ID] |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Bactericidal effect
-
> 4: Bacteriostatic effect
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 25923
| Time (hours) | Control (log₁₀ CFU/mL) | 1 x MIC (log₁₀ CFU/mL) | 2 x MIC (log₁₀ CFU/mL) | 4 x MIC (log₁₀ CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This protocol is based on the broth microdilution method.[1]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in broth)
-
96-well microtiter plates[1]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal inoculum standardized to 5 x 10⁵ CFU/mL[1]
-
Positive control (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB directly in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL).
-
Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the this compound dilution. The final volume in each well will be 100 µL.
-
Include a positive control (a known antimicrobial agent) and a negative control (inoculum in broth without any antimicrobial agent) on each plate. A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][4] The results can be confirmed by measuring the absorbance at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6][7]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreader or inoculating loop
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate or spread the aliquot onto a fresh MHA plate.
-
Include a positive growth control by plating an aliquot from the negative control well of the MIC plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[5][6]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[8][9]
Materials:
-
This compound solution at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Standardized microbial inoculum (approximately 1 x 10⁶ CFU/mL).[10]
-
Culture tubes or flasks.
-
MHB or other suitable broth.
-
MHA plates.
-
Sterile saline for dilutions.
Procedure:
-
Prepare culture tubes with MHB containing this compound at 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculate each tube with the standardized microbial suspension to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[10]
-
Incubate all tubes at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10]
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[8]
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, organic acids often exert their antimicrobial effects through several mechanisms. One common mode of action involves the disruption of the bacterial cell membrane's integrity.[11] This can lead to depolarization, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[11] Another potential mechanism, observed with compounds like usnic acid, is the inhibition of crucial macromolecular synthesis pathways, such as DNA and RNA synthesis.[12] Some organic acids can also interfere with cellular signaling pathways, such as quorum sensing, which regulates virulence factor production and biofilm formation.[13]
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]
- 12. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Oleanolic Acid
Note: Initial research did not yield significant information on a compound named "Heynic acid." It is presumed that this may be a novel, rare, or potentially misspelled compound. Therefore, to fulfill the detailed requirements of the request, this document provides comprehensive Application Notes and Protocols for Oleanolic Acid , a well-researched natural triterpenoid (B12794562) with extensively documented anti-inflammatory properties that align with the core requirements of the original query.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants and medicinal herbs. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1] This document provides a detailed overview of the mechanisms underlying the anti-inflammatory effects of Oleanolic Acid and offers comprehensive protocols for its investigation in both in vitro and in vivo models.
The anti-inflammatory properties of Oleanolic Acid are primarily attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2] Notably, OA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.[1][3][4] Furthermore, there is emerging evidence suggesting its influence on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][5] By modulating these pathways, Oleanolic Acid effectively suppresses the production of inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8]
These application notes are intended to serve as a comprehensive resource for researchers investigating the anti-inflammatory potential of Oleanolic Acid and its derivatives.
Data Presentation: Quantitative Effects of Oleanolic Acid on Inflammatory Markers
The following tables summarize the quantitative data on the inhibitory effects of Oleanolic Acid on key inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Effects of Oleanolic Acid on LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of Oleanolic Acid | Observed Effect | Reference |
| Nitric Oxide (NO) | Not Specified | 30.0% reduction in NO production | [6] |
| Prostaglandin E2 (PGE2) | Not Specified | 42.8% reduction in PGE2 production | [6] |
| TNF-α | 25 µM | Significant attenuation of TNF-α release | [9][10] |
| IL-6 | 25 µM | Significant attenuation of IL-6 overproduction | [9][10] |
| IL-1β | Not Specified | Inhibition of IL-1β expression | [8][11] |
| iNOS Expression | Not Specified | Inhibition of iNOS expression | [7][12] |
| COX-2 Expression | Not Specified | Inhibition of COX-2 expression | [7][12] |
Table 2: In Vivo Anti-inflammatory Effects of Oleanolic Acid
| Animal Model | Dosage of Oleanolic Acid | Observed Effect | Reference |
| Carrageenan-induced paw edema in rats | Not Specified | Displayed anti-inflammatory activity | [13] |
| Adjuvant-induced polyarthritis in rats | Not Specified | Marked anti-arthritic action | [13] |
| DSS-induced colitis in mice | Not Specified | Significantly inhibited colon shortening and myeloperoxidase activity | [14] |
| Acetic acid-induced hyperpermeability in mice | Not Specified | Suppressed hyperpermeability | [15][16] |
| Carboxymethylcellulose-induced leukocyte migration in vivo | Not Specified | Suppressed leukocyte migration | [15][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Oleanolic Acid
Caption: Oleanolic Acid inhibits inflammatory pathways.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of Oleanolic Acid on murine macrophage cells.
1.1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1.5 x 10^5 cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[17]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours to allow for cell adherence.
-
Prepare stock solutions of Oleanolic Acid in dimethyl sulfoxide (B87167) (DMSO) and dilute to desired concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of Oleanolic Acid for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for an additional 24 hours.
1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
1.3. Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA:
-
Collect the cell culture supernatant as described above.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for PGE2, TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[7][18]
-
Briefly, add the supernatant to wells pre-coated with specific capture antibodies.
-
Incubate with a detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentrations of PGE2 and cytokines based on standard curves.
1.4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
After removing the supernatant, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for key proteins in the NF-κB (e.g., p-IκBα, p65) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Protocol 2: In Vivo Anti-inflammatory Activity
2.1. Carrageenan-Induced Paw Edema in Rats: This model is used to evaluate the acute anti-inflammatory activity of a compound.[5]
-
Administer Oleanolic Acid or a vehicle control to rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[2][6]
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[2]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
2.2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: This model is used to study intestinal inflammation, mimicking aspects of inflammatory bowel disease.[1]
-
Induce colitis in mice by administering 2-5% (w/v) DSS in their drinking water for 5-7 days.[12]
-
Administer Oleanolic Acid or a vehicle control to the mice daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colon.
-
Measure the colon length and weight.
-
Perform histological analysis of colon tissue sections to assess the degree of inflammation, ulceration, and tissue damage.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels by ELISA.[1]
References
- 1. scispace.com [scispace.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. socmucimm.org [socmucimm.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Application Notes and Protocols: Formulating Heynic Acid for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heynic acid is a natural product with the molecular formula C₃₁H₅₀O₃ and a molecular weight of 470.73.[1] As with many natural products, its hydrophobic nature presents a significant challenge for in vivo studies due to poor aqueous solubility. This limitation can lead to low bioavailability, hindering the accurate assessment of its pharmacological and toxicological profiles.[2][3] These application notes provide a comprehensive guide to formulating this compound for in vivo administration, focusing on strategies to enhance its solubility and bioavailability. The protocols outlined below are based on established methods for formulating poorly soluble compounds.
Physicochemical Properties of this compound (Hypothetical)
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | 470.73 g/mol | Within the range for oral absorption. |
| LogP | > 5 | Highly lipophilic, indicating poor aqueous solubility.[2] |
| Aqueous Solubility | < 0.1 µg/mL | Requires significant formulation efforts for in vivo studies. |
| BCS Classification | Class II or IV (likely) | Poor solubility is the primary barrier to bioavailability.[4] |
| pKa | Acidic (due to carboxylic acid group) | pH adjustment of the vehicle may improve solubility.[3][5] |
Formulation Development Workflow
A systematic approach is essential for developing a suitable formulation for in vivo studies. The following workflow outlines the key steps from initial screening to the selection of a final formulation.
Caption: A stepwise workflow for the formulation development of this compound.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable excipients to identify promising vehicles for formulation development.
Materials:
-
This compound
-
Various solvents, co-solvents, surfactants, and lipids (see Table 2)
-
Vials
-
Shaking incubator
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected vehicle in a glass vial.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials for undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
Table 2: Hypothetical Solubility Data for this compound in Common Excipients
| Excipient Class | Excipient Example | Hypothetical Solubility (mg/mL) |
| Aqueous Buffers | Phosphate Buffered Saline (pH 7.4) | < 0.001 |
| Co-solvents | Propylene (B89431) Glycol | 5.2 |
| PEG 400 | 12.5 | |
| Ethanol | 8.1 | |
| Surfactants (10% w/v) | Polysorbate 80 (Tween® 80) | 25.8 |
| Cremophor® EL | 35.2 | |
| Solutol® HS 15 | 41.5 | |
| Lipids | Labrafac™ Lipophile WL 1349 | 18.9 |
| Maisine® CC | 22.4 | |
| Transcutol® HP | 55.7 | |
| Cyclodextrins (10% w/v) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 15.3 |
Protocol 2: Preparation of a Co-solvent-Based Formulation
Objective: To prepare a simple solution-based formulation of this compound for initial in vivo screening.
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol
-
Saline
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Methodology:
-
Weigh the required amount of this compound.
-
In a glass beaker, add the this compound to a pre-determined volume of PEG 400.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
-
Add propylene glycol to the solution and continue stirring.
-
Slowly add saline to the organic mixture while stirring to reach the final desired concentration.
-
Visually inspect the final formulation for any signs of precipitation.
-
Determine the final concentration of this compound in the formulation.
Table 3: Example of a Co-solvent Formulation Composition
| Component | Percentage (v/v) | Purpose |
| PEG 400 | 40% | Primary solvent |
| Propylene Glycol | 10% | Co-solvent |
| Saline | 50% | Vehicle |
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to enhance its oral bioavailability.[6][7]
Materials:
-
This compound
-
Lipid (e.g., Maisine® CC)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Weigh the appropriate amounts of the lipid, surfactant, and co-surfactant into a glass vial.
-
Gently heat the mixture in a water bath (e.g., 40°C) to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved, forming a clear, homogenous pre-concentrate.
-
To assess the self-emulsifying properties, add a small amount of the SEDDS pre-concentrate to an aqueous medium (e.g., water or simulated gastric fluid) and observe the formation of a fine emulsion.
Table 4: Example of a SEDDS Formulation Composition
| Component | Percentage (w/w) | Purpose |
| Maisine® CC | 30% | Lipid phase |
| Cremophor® EL | 50% | Surfactant |
| Transcutol® HP | 20% | Co-surfactant/Solubilizer |
Hypothetical Signaling Pathway for this compound
Natural products often exert their biological effects by modulating specific signaling pathways. Based on the activities of other structurally similar acids, such as usnic acid and anacardic acid, this compound may influence pathways involved in cell proliferation, angiogenesis, or inflammation, such as the VEGFR2 or JNK signaling pathways.[8][9][10]
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols detailed in these application notes provide a framework for the systematic development and characterization of suitable formulations. By employing co-solvents, surfactants, lipids, or other advanced delivery systems like SEDDS, researchers can enhance the bioavailability of this compound, enabling a more accurate determination of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Usnic acid inhibits breast tumor angiogenesis and growth by suppressing VEGFR2-mediated AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK signaling-dependent regulation of histone acetylation are involved in anacardic acid alleviates cardiomyocyte hypertrophy induced by phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK signaling-dependent regulation of histone acetylation are involved in anacardic acid alleviates cardiomyocyte hypertrophy induced by phenylephrine | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Betulinic Acid Purification Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of betulinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying betulinic acid?
A1: The main difficulties in purifying betulinic acid stem from its low natural abundance in many plant sources, poor solubility in common solvents, and the presence of structurally similar impurities that co-elute during chromatographic separation.[1][2][3] Key challenges include:
-
Low Yield: The concentration of betulinic acid in plant materials, such as birch bark, is often low (ranging from 0.002% to 2%), making large-scale extraction and purification challenging.[1][4]
-
Poor Solubility: Betulinic acid is sparingly soluble in water and many common organic solvents, which complicates extraction, chromatography, and crystallization processes.[5][6][7] It exhibits better solubility in solvents like pyridine, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO), though these can present challenges for sample recovery.[7][8]
-
Co-eluting Impurities: Structurally related triterpenoids, such as betulin (B1666924) and lupeol (B1675499), are often present in crude extracts and have similar chromatographic behavior to betulinic acid, making separation difficult.[9]
-
Complex Plant Matrix: The crude extract from plant sources is a complex mixture of various compounds, requiring multiple purification steps to isolate betulinic acid to a high purity.[10]
Q2: Which solvents are most effective for the extraction and crystallization of betulinic acid?
A2: The choice of solvent is critical for both the initial extraction from plant material and the final crystallization.
-
Extraction: A variety of organic solvents can be used for the extraction of betulinic acid from plant sources.[11] Common choices include methanol (B129727), ethanol (B145695), acetone, ethyl acetate (B1210297), and chloroform.[11][12] The use of solvent mixtures, such as dichloromethane (B109758) and methanol, can also be effective.[7] For improved extraction efficiency, methods like microwave-assisted extraction with solvents like limonene (B3431351) have been developed.[13]
-
Crystallization: For crystallization, a solvent system in which betulinic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. Mixtures of methanol and water are often used for recrystallization to obtain high-purity crystals.[14]
Q3: How can I improve the separation of betulinic acid from its common impurity, lupeol?
A3: Separating betulinic acid from lupeol is a significant challenge due to their structural similarity. Chromatographic techniques are essential for this separation.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. A gradient elution with a solvent system like hexane (B92381) and ethyl acetate can be optimized to improve the resolution between betulinic acid and lupeol.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful analytical and preparative technique for separating these compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and acidified water (e.g., with acetic or phosphoric acid) can provide good separation.[10][15]
Q4: What are the typical yields and purity I can expect from betulinic acid purification?
A4: The yield and purity of betulinic acid are highly dependent on the starting material and the purification methods employed.
-
Yield: Extraction yields from natural sources are often low. For instance, yields from birch bark can be around 23.76 mg per 10 g of bark using 70% ethanol.[4] More advanced extraction techniques can improve these yields.
-
Purity: Through a combination of extraction, column chromatography, and recrystallization, it is possible to achieve high purity. A multi-step purification process can increase the purity of betulinic acid from an initial low percentage in the crude extract to over 90-99%.[12][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during betulinic acid purification.
Problem 1: Low Yield of Betulinic Acid in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | Optimize the extraction solvent. Consider using a series of solvents with increasing polarity or a solvent mixture. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent like methanol or ethyl acetate. |
| Incomplete Extraction | Increase the extraction time and/or temperature. Employ methods like Soxhlet extraction, microwave-assisted extraction, or ultrasonic-assisted extraction to enhance extraction efficiency.[13] |
| Degradation of Betulinic Acid | Avoid harsh extraction conditions such as strong acids or bases and excessively high temperatures, which could potentially lead to the degradation of the target compound. |
| Poor Quality of Starting Material | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. The concentration of betulinic acid can also vary depending on the plant species, collection time, and geographical location. |
Problem 2: Poor Resolution in Column Chromatography (Co-elution of Impurities)
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | While silica gel is common, consider using other stationary phases like alumina (B75360) or reversed-phase C18 silica for specific separation challenges. |
| Suboptimal Mobile Phase | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before scaling up to column chromatography. A shallow gradient elution can often improve the resolution of closely eluting compounds.[8] |
| Column Overloading | Do not overload the column with the crude extract. A general rule is to load an amount of sample that is 1-5% of the weight of the stationary phase. |
| Improper Column Packing | Ensure the chromatography column is packed uniformly to avoid channeling, which leads to poor separation. |
Problem 3: Difficulty in Crystallizing the Purified Betulinic Acid
| Possible Cause | Suggested Solution | | :--- | | Presence of Impurities | If the compound does not crystallize, it may still contain impurities that inhibit crystal formation. An additional chromatographic purification step may be necessary. | | Incorrect Solvent System | Experiment with different solvent systems for crystallization. A good starting point is a solvent in which betulinic acid is soluble when hot and insoluble when cold. A binary solvent system (e.g., methanol/water, ethanol/water) can be effective.[14] | | Supersaturation Not Achieved | Slowly evaporate the solvent from the solution to increase the concentration of betulinic acid and induce crystallization. Seeding the solution with a small crystal of pure betulinic acid can also initiate crystallization. | | Cooling Rate is Too Fast | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals. |
Quantitative Data Summary
| Parameter | Value | Source/Method | Reference |
| Solubility in Water | Up to 0.02 µg/mL | - | [6] |
| Solubility in 10 mM Trisodium Phosphate (pH 11.5) | 40.1 µg/mL | - | [6] |
| Extraction Yield from Birch Bark | 23.76 mg / 10 g | 70% Ethanol Extraction | [4] |
| Extraction Yield from Birch Bark | 3.07 mg / g | Ethyl Acetate Maceration | [4] |
| HPLC LOD | 0.0005 µg/mL | RP-HPLC with UV detection | [10] |
| HPLC LOQ | 0.0050 µg/mL | RP-HPLC with UV detection | [10] |
| HPLC Linearity Range | 0.005 - 100.00 µg/mL | RP-HPLC with UV detection | [10] |
| Recovery from Spiked Samples | 97.10 - 97.60% | RP-HPLC | [10] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Betulinic Acid from Birch Bark
-
Preparation of Plant Material: Dry the birch bark at room temperature and grind it into a fine powder.
-
Soxhlet Extraction: Place the powdered bark in a Soxhlet apparatus and extract with ethanol for 8-12 hours.
-
Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator to obtain a crude solid extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of ethyl acetate and water. Separate the ethyl acetate layer, which contains the less polar compounds including betulinic acid. Wash the ethyl acetate layer with brine and dry it over anhydrous sodium sulfate.
-
Concentration: Evaporate the ethyl acetate to yield a semi-purified extract.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a vanillin-sulfuric acid stain.
-
Pooling and Concentration: Combine the fractions containing pure betulinic acid and evaporate the solvent to obtain the purified compound.
Protocol 3: Recrystallization
-
Dissolution: Dissolve the purified betulinic acid from the column chromatography step in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot methanolic solution until a slight turbidity appears. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol-water mixture, and dry them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the purification of betulinic acid.
Caption: Logical troubleshooting guide for betulinic acid purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances and challenges in betulinic acid therapeutics and delivery systems for breast cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nstchemicals.com [nstchemicals.com]
- 14. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]
- 15. omicsonline.org [omicsonline.org]
Heynic Acid Stability and Degradation Resource Center
Disclaimer: Initial searches for "Heynic acid" did not yield specific results for a compound with this exact name. Based on the context of the query regarding stability, degradation, and biological pathways, this resource center has been developed focusing on hydroxycinnamic acids , a class of compounds including cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid, which are frequently studied in research and drug development and exhibit the characteristics described. The principles and protocols outlined here are broadly applicable to this class of phenolic acids.
Troubleshooting Guides and FAQs
This technical support center provides solutions to common issues encountered during the handling, storage, and experimental use of hydroxycinnamic acids.
FAQ 1: Storage and Handling
Question: What are the optimal conditions for storing hydroxycinnamic acid derivatives to prevent degradation?
Answer: Proper storage is crucial to maintain the stability of hydroxycinnamic acids. Store these compounds in tightly sealed containers in a cool, dry, and well-ventilated area.[1] It is essential to protect them from direct sunlight and heat, as light exposure can cause decomposition.[1] For long-term storage, refrigeration may be recommended to enhance stability.[1] Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS).
Question: What personal protective equipment (PPE) should I use when handling these acids?
Answer: When handling hydroxycinnamic acids, especially in concentrated form, appropriate PPE is necessary. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2] If there is a risk of generating dust or aerosols, use a certified fume hood.[2][3]
Question: Can I store solutions of hydroxycinnamic acids?
Answer: While it is best to prepare solutions fresh, if storage is necessary, they should be kept in tightly sealed vials, protected from light, and stored at low temperatures (e.g., 4°C or -20°C). The stability in solution will depend on the solvent and pH.
FAQ 2: Stability in Different Solvents and pH
Question: My hydroxycinnamic acid solution appears to be degrading. What could be the cause?
Answer: Degradation in solution can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light and air. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[4] Alkaline conditions (pH > 7), especially high pH, can lead to rapid degradation of some hydroxycinnamic acids like caffeic and chlorogenic acids.[4][5] This is often due to the formation of unstable quinone intermediates.[4]
Question: Which solvents are recommended for dissolving hydroxycinnamic acids?
Answer: The choice of solvent depends on the specific compound and the intended application. Common solvents include ethanol (B145695), methanol, DMSO, and aqueous buffers. For aqueous solutions, the pH should be carefully controlled. Under neutral and alkaline conditions (pH > 6), many of these acids will be deprotonated and may remain in the aqueous phase, but their stability might be compromised.[6] For extractions, acidifying the aqueous phase (e.g., to pH 2) increases the protonation of the acid, enhancing its affinity for an organic solvent.[6]
Question: How does pH affect the stability of my compound during experiments?
Answer: The pH of your experimental buffer is a critical factor. As shown in the table below, many hydroxycinnamic acids are unstable at high pH.[5] It is advisable to conduct experiments at a pH where the compound is known to be stable. If the experimental conditions require a higher pH, the duration of exposure should be minimized, and control experiments should be included to assess the extent of degradation.
Quantitative Data Summary
Table 1: pH Stability of Various Phenolic Compounds
| Compound | Stability at High pH (pH 7-11) | Stability at Acidic pH | Reference |
| Caffeic Acid | Unstable | Stable | [5] |
| Chlorogenic Acid | Unstable | Stable | [4][5] |
| Gallic Acid | Unstable | Stable | [4][5] |
| Ferulic Acid | Generally Stable | Stable | [5] |
| (-)-Catechin | Generally Stable | Stable | [5] |
| Rutin | Generally Stable | Stable | [5] |
| trans-Cinnamic Acid | Generally Stable | Stable | [5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
This protocol provides a general method for evaluating the stability of a hydroxycinnamic acid derivative at different pH values using UV-Vis spectroscopy.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., acetate, phosphate (B84403), borate (B1201080) buffers).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect.
-
UV-Vis Spectroscopy: Immediately after preparation, measure the UV-Vis spectrum of each sample. This will serve as the time-zero reading.
-
Incubation: Incubate the samples at a controlled temperature, protected from light.
-
Time-Course Measurement: At regular intervals, record the UV-Vis spectrum of each sample.
-
Data Analysis: Monitor for changes in the absorbance maximum and the appearance of new peaks, which would indicate degradation. The percentage of remaining compound can be calculated from the absorbance values.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound and its degradation products.
-
Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.[7]
-
Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photodegradation: Expose a solution of the compound to UV light.[8]
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature.
-
-
Chromatographic Conditions Development:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: A UV detector set at the absorbance maximum of the parent compound is a common choice.[9]
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8] The method must be able to separate the parent compound from all degradation products.[7]
Visualizations
Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heynic Acid Derivatization for GC-MS
This guide provides comprehensive troubleshooting advice and protocols for the successful derivatization of Heynic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the silylation of this compound and subsequent GC-MS analysis.
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
This compound, like other organic acids, is a polar molecule with low volatility due to the presence of a carboxylic acid functional group. Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and strong adsorption to the column and inlet surfaces. Derivatization, typically through silylation, converts the polar carboxyl group into a less polar, more volatile trimethylsilyl (B98337) (TMS) ester. This process increases thermal stability and improves chromatographic peak shape, enabling accurate and reproducible analysis.[1][2][3][4]
Q2: I am seeing no peak or a very small peak for my derivatized this compound. What are the potential causes?
This is a common and frustrating issue that can point to several problems in the sample preparation or analytical stages.
-
Incomplete Derivatization: The silylation reaction may not have gone to completion. This is one of the most frequent causes of poor results.[5][6][7]
-
Presence of Moisture: Silylating reagents like BSTFA are extremely sensitive to moisture. Water in the sample or solvent will preferentially react with the reagent, consuming it before it can react with the this compound.[1][8] Ensure your sample is completely dry and use anhydrous solvents.
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A general guideline is to use at least a 2:1 molar excess of the silylating reagent to the analyte.[8]
-
Suboptimal Reaction Conditions: The reaction may require optimization of temperature and time. While many reactions are complete after 30-60 minutes at 60-75°C, sterically hindered compounds may require more stringent conditions.[4][8]
-
-
Analyte Degradation: The derivatized TMS-Heynic acid may be unstable. TMS derivatives are susceptible to hydrolysis and should be analyzed as soon as possible after preparation.[9][10] Storing derivatized samples in a freezer can help extend their lifespan.[9]
-
GC System Issues: The problem may lie with the GC-MS instrument itself.
-
Injector Problems: Active sites in the inlet liner can cause the analyte to adsorb and not reach the column.[11][12] Using a fresh, deactivated liner is recommended.
-
Column Issues: The GC column may be contaminated or damaged, leading to analyte loss. Trimming 10-20 cm from the front of the column can sometimes resolve this.[13][14]
-
Q3: My this compound peak is tailing or showing a poor shape. How can I fix this?
Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system or by issues with the chromatographic conditions.
-
Chemical Activity:
-
Incomplete Derivatization: As mentioned above, any underivatized this compound will interact strongly with the system, causing significant tailing.[4]
-
Active Sites: Silanol groups on the surface of the inlet liner or the front of the GC column can interact with the analyte, even after derivatization.[12][13][15] Ensure all components in the flow path are properly deactivated. Injecting the silylating reagent can sometimes temporarily passivate the system.[9]
-
-
Physical & Methodological Issues:
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume or turbulence, leading to distorted peak shapes.[13][14] The column cut should be clean and perfectly perpendicular (90°).[14]
-
Suboptimal Oven Temperature: The initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper focusing of the analyte band at the head of the column.[13][14]
-
Q4: I see multiple peaks for my single this compound standard. What does this mean?
The appearance of multiple peaks from a single standard can be confusing and points to issues with either the derivatization reaction or analyte stability.
-
Incomplete or Partial Derivatization: If this compound had other active hydrogens (e.g., hydroxyl groups), incomplete derivatization could result in a mixture of partially and fully derivatized molecules, each producing a distinct peak.[4]
-
Formation of Artifacts: The derivatization process itself can sometimes create byproducts or artifacts, leading to extra peaks in the chromatogram.[4]
-
Analyte Isomers: While less common for a standard, ensure that your standard is a single isomer or that the derivatization process is not causing isomerization.
-
Contamination: The extra peaks could be contaminants from your sample, solvents, or the derivatization reagent itself. Always run a reagent blank to check for interfering peaks.[8]
Experimental Protocols & Data
Protocol: Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a general procedure for the derivatization of this compound. Optimization may be required based on sample matrix and concentration.
Materials:
-
Dried this compound sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen gas are common methods. The presence of water will inhibit the reaction.[1]
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample in a reaction vial. Pyridine acts as a catalyst and helps to dissolve the analyte.[9]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reactivity of the silylating agent.[8][16]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.[4] Reaction time and temperature are critical parameters and may require optimization.[7]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system. It is recommended to analyze the samples as soon as possible, as TMS derivatives can degrade over time.[9]
Data Tables
The following tables provide typical parameters that can be used as a starting point for method development.
Table 1: Derivatization Reaction Conditions
| Parameter | Recommended Value | Notes |
| Silylating Reagent | BSTFA + 1% TMCS | A powerful and common reagent for carboxylic acids.[8][16] |
| Solvent | Anhydrous Pyridine / Acetonitrile | Pyridine can act as a catalyst.[9] Ensure solvent is anhydrous. |
| Reagent-to-Sample Ratio | >2:1 Molar Excess | Crucial for driving the reaction to completion.[8] |
| Reaction Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction but may degrade some analytes. |
| Reaction Time | 30 - 60 minutes | May need to be extended for complex matrices or sterically hindered compounds. |
Table 2: Typical GC-MS Parameters for TMS-Organic Acid Analysis
| Parameter | Recommended Value | Notes |
| GC Column | DB-5ms, HP-5ms (or equivalent) | Low-polarity phase, suitable for a wide range of analytes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity. |
| Carrier Gas | Helium | Constant flow rate, typically 1.0 - 1.2 mL/min. |
| Inlet Temperature | 250 - 280 °C | Must be high enough to ensure rapid volatilization without causing degradation. |
| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis. |
| Oven Program | Start at 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | This is a starting point; the program must be optimized for separation. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before reaching the source. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization (EI). |
| Scan Range | 50 - 550 m/z | Should cover the expected mass of the TMS-Heynic acid derivative and its fragments. |
Visualizations
Experimental Workflow
Caption: Diagram 1: this compound Derivatization Workflow
Troubleshooting Logic
Caption: Diagram 2: Troubleshooting Guide for Common Issues
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 6. support.waters.com [support.waters.com]
- 7. syngeneintl.com [syngeneintl.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heynic Acid Extraction
Disclaimer: Scientific literature providing specific details on the extraction of Heynic acid is limited. The following troubleshooting guide and protocols are based on established principles for the extraction of acidic secondary metabolites from plant and lichen sources. The quantitative data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound (CAS No. 88478-14-2) is a natural product that has been isolated from the plant Desmos chinensis Lour.[1] As a secondary metabolite, its concentration in the plant material can vary based on factors like the geographical location, age of the plant, and time of harvest.
Q2: I am experiencing a very low yield of this compound. What are the common causes?
Low yields in natural product extraction can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for solubilizing this compound.
-
Incomplete Cell Lysis: Inadequate disruption of the plant cell walls can prevent the release of this compound.
-
Degradation of this compound: The compound may be unstable under the chosen extraction conditions (e.g., high temperature, extreme pH).
-
Insufficient Extraction Time or Repetitions: The extraction process may not be long enough or repeated a sufficient number of times to fully capture the available this compound.
-
Poor Separation During Liquid-Liquid Extraction: If this technique is used, this compound may be lost due to incomplete phase separation.
Q3: Can the way I prepare my plant material affect the extraction yield?
Absolutely. Proper preparation of the plant material is crucial. This includes:
-
Drying: The method of drying can impact the integrity of the compound. Overheating during drying can lead to degradation.
-
Grinding: The particle size of the ground plant material is important. A finer powder provides a larger surface area for solvent interaction, which can improve extraction efficiency. However, a powder that is too fine can lead to difficulties in filtration.
Q4: How can I determine the concentration of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of specific compounds in a complex mixture like a plant extract.[2][3][4][5] You will need a validated analytical method, which includes a reference standard for this compound to create a calibration curve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for this compound. Experiment with solvents of varying polarities. For acidic compounds, acetone (B3395972), ethanol, and methanol (B129727) are often effective.[2] The addition of a small amount of a weak acid to the solvent can sometimes improve the solubility and stability of acidic compounds.[6] |
| Inefficient Extraction Method | Passive methods like maceration may not be as effective as active methods. Consider using techniques like heat reflux extraction, ultrasound-assisted extraction (UAE), or Soxhlet extraction, which have been shown to improve yields for similar compounds.[2][7] | |
| Degradation of this compound | This compound may be sensitive to high temperatures or prolonged exposure to certain solvents. If using a high-temperature method, try reducing the extraction time or temperature.[6][8][9][10] Also, consider the pH of your extraction solvent, as highly acidic or basic conditions can degrade certain compounds.[6][10] | |
| Insufficient Extraction Cycles | A single extraction is often not enough to completely extract the target compound. Performing multiple extractions on the same plant material and then pooling the extracts can significantly increase the overall yield.[2] | |
| Inconsistent Results | Variability in Plant Material | The concentration of this compound can vary between different batches of plant material. Ensure that your starting material is from a consistent source and is processed in the same way for each experiment. |
| Inconsistent Extraction Parameters | Ensure that all extraction parameters (temperature, time, solvent-to-solid ratio, etc.) are kept consistent between experiments. | |
| Difficulty with a "Dirty" Extract | Co-extraction of Impurities | Plant extracts often contain a complex mixture of compounds. A purification step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances before quantification.[3][11][12] |
Experimental Protocols
Protocol 1: Optimized Heat Reflux Extraction (Hypothetical)
This protocol is based on methods that have proven effective for the extraction of similar acidic compounds from natural sources.[2]
-
Preparation of Plant Material:
-
Dry the leaves of Desmos chinensis Lour. at 40°C for 48 hours.
-
Grind the dried leaves into a fine powder (particle size of approximately 0.5 mm).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL round-bottom flask.
-
Add 100 mL of acetone.
-
Set up a reflux apparatus and heat the mixture in a water bath at 60°C for 1 hour with constant stirring.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the solid residue with an additional 20 mL of acetone and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at 45°C until the solvent is completely removed.
-
-
Purification (Optional):
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Perform solid-phase extraction (SPE) to remove impurities.
-
-
Quantification:
-
Dissolve the purified extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Hypothetical)
UAE is a more rapid and often more efficient extraction method.[2][4]
-
Preparation of Plant Material:
-
Follow the same preparation steps as in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered plant material in a 250 mL beaker.
-
Add 100 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Follow the same filtration and concentration steps as in Protocol 1.
-
-
Purification and Quantification:
-
Follow the same purification and quantification steps as in Protocol 1.
-
Data Presentation
Table 1: Hypothetical Yield of this compound Under Different Extraction Conditions
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Hypothetical Yield (mg/g of dry weight) |
| Maceration | Acetone | 25 | 1440 | 1.5 ± 0.2 |
| Heat Reflux | Acetone | 60 | 60 | 4.1 ± 0.3 |
| Ultrasound-Assisted | 80% Ethanol | 50 | 30 | 3.8 ± 0.4 |
| Soxhlet | Methanol | 80 | 360 | 3.5 ± 0.3 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and quantification of this compound.
Hypothetical Signaling Pathway
Disclaimer: The specific signaling pathway for this compound is not documented in the provided search results. The following diagram illustrates a generic pathway for a hypothetical bioactive compound and is for illustrative purposes only.
Caption: A hypothetical signaling pathway for a bioactive compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Black Locust (Robiniae Pseudoacaciae) Flowers and Comparison with Conventional Methods [mdpi.com]
- 5. Identification and determination of usnic acid and fatty acid from various lichen species in arequipa, Peru, as well as antibacterial and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heynic Acid Analysis
Welcome to the technical support center for Heynic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly co-elution problems, encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial signs of a co-elution problem with this compound?
A1: Co-elution, where this compound and another compound elute from the chromatography column at nearly the same time, can manifest as distorted peak shapes.[1][2] You may observe asymmetrical peaks, such as those with shoulders, tailing, or fronting.[1] In some instances, what appears to be a single, symmetrical peak might actually be a composite of this compound and a co-eluting impurity.[1] If you notice a peak with a shoulder or what looks like two merged peaks, it is a strong indicator of co-elution.[2]
Q2: My this compound peak is showing shouldering or splitting. What are the potential causes?
A2: Peak shouldering or splitting can indicate a co-eluting substance. However, it can also be a symptom of other chromatographic issues[3]:
-
Column Overload: Injecting a sample that is too concentrated can lead to distorted peak shapes. Try diluting your sample and re-injecting.[3]
-
Poor Column Condition: A void at the head of the column or a contaminated guard column can cause peak splitting.[3] Consider replacing the guard column or the analytical column if the problem persists.
-
Solvent Mismatch: A significant difference in solvent strength between your sample diluent and the mobile phase can cause peak distortion.[3] It is best practice to dissolve your sample in the initial mobile phase whenever possible.[3][4]
Q3: How can I confirm the identity of a peak that is co-eluting with this compound?
A3: To identify a co-eluting peak, using a mass spectrometer (LC-MS) is highly effective. By determining the mass-to-charge ratio (m/z) of the eluting compounds, you can differentiate between this compound and the unknown substance, provided they have different molecular weights.[3] If you have reference standards for suspected impurities, you can perform a spike-in experiment. Add a small, known amount of the standard to your sample and observe if the peak height or area of the suspected co-eluting peak increases, which would confirm its identity.[3]
Q4: I am observing significant peak tailing for this compound. What should I investigate?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.[1] To address this, consider the following:
-
Mobile Phase pH: Since this compound is an organic acid, adjusting the mobile phase pH can suppress the ionization of both the analyte and free silanols, reducing unwanted interactions. A common approach is to acidify the mobile phase with additives like formic acid or trifluoroacetic acid.[1][3] The pH should ideally be at least two units below the pKa of this compound.[5]
-
Column Overload: As with peak splitting, injecting too much sample can also lead to tailing.[1]
-
Column Contamination: The column may be contaminated. Try flushing it with a strong solvent.[4]
Q5: What are "ghost peaks" and how can they affect my this compound analysis?
A5: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank run.[4] They can result from impurities in the mobile phase, carryover from a previous injection, or system contamination.[4][6] If a ghost peak has a retention time similar to this compound, it can cause co-elution and lead to inaccurate quantification.[4] To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the peak persists.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution problems during this compound analysis.
Initial System Check
Before modifying your analytical method, it's crucial to ensure your HPLC system is functioning correctly.
| Parameter | Potential Issue Affecting Resolution | Recommended Action |
| System Pressure | Fluctuations or unusually high backpressure. | Check for leaks, worn pump seals, or blockages.[3] Degas the mobile phase thoroughly.[3] |
| Peak Shape | Broadening or tailing of all peaks. | Check for extra-column volume (minimize tubing length), ensure the column is not contaminated or voided.[4] |
| Baseline | Noise or drift. | Ensure the column is fully equilibrated, use fresh, high-purity solvents, and check the detector lamp's performance.[3] |
Method Optimization Strategies
If the HPLC system is performing as expected, the next step is to optimize the chromatographic method to improve separation.
| Optimization Parameter | Principle | Suggested Modification |
| Mobile Phase pH | For acidic compounds like this compound, pH affects ionization and retention on reversed-phase columns.[3][7] | Adjust the pH of the aqueous mobile phase. Using an acidic modifier (e.g., 0.1% formic acid) can suppress ionization and improve peak shape.[4] |
| Gradient Profile | A shallower gradient provides more time for separation of closely eluting compounds. | Decrease the rate of change of the organic solvent concentration. For example, change from a 5-95% B over 10 minutes to a 40-60% B over 20 minutes.[4] |
| Organic Solvent | Different organic solvents (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. | Substitute acetonitrile with methanol (B129727) or vice versa in the mobile phase. |
| Column Chemistry | The stationary phase chemistry significantly impacts selectivity. | If using a standard C18 column, consider switching to a different phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions.[8] |
| Temperature | Column temperature affects viscosity and analyte interaction with the stationary phase. | Increase or decrease the column temperature in increments of 5 °C. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in this compound analysis.
Caption: A step-by-step workflow for troubleshooting co-elution problems.
Experimental Protocols
General Protocol for Sample Preparation of this compound
Proper sample preparation is critical to minimize matrix effects and potential co-elution.[9]
-
Extraction: If this compound is in a solid matrix (e.g., plant material, tissue), perform an extraction using a suitable solvent. For polar organic acids, methanol or ethanol (B145695) are often effective.[1]
-
Protein Precipitation: For biological samples like plasma or serum, remove proteins by adding a precipitating agent such as acetonitrile or methanol (typically 3 parts solvent to 1 part sample), vortexing, and centrifuging.[9]
-
Solid Phase Extraction (SPE): For complex samples, SPE can be used to clean up the sample and concentrate this compound.[10] Anion exchange cartridges are often suitable for isolating organic acids.[11]
-
Filtration: Before injection, filter the final sample extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[5][9]
-
Solvent Matching: If possible, the final sample should be dissolved in the initial mobile phase to prevent peak distortion.[3][4]
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with UV detection.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.[5] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[4] |
| Flow Rate | 1.0 mL/min.[4][5] |
| Column Temperature | 30 °C. |
| Injection Volume | 5-10 µL. |
| Detection | UV at 210 nm (typical for organic acids) or at the λmax of this compound if known.[12] |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
Analytical Workflow Diagram
This diagram outlines the typical experimental workflow from sample receipt to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. waters.com [waters.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Reaction Conditions for Complex Carboxylic Acid Synthesis
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in multi-step organic syntheses can arise from several factors:
-
Reagent Quality: Impure or degraded starting materials and reagents are a primary cause. Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, GC-MS) or by purifying them before use.[1][2]
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.[1][2] Careful optimization of these parameters is crucial.
-
Atmosphere and Moisture: Many organometallic intermediates, such as Grignard reagents, are sensitive to air and moisture.[1] Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Workup and Purification Losses: Significant amounts of product can be lost during extraction, filtration, and chromatography.[3][4] Refining your workup and purification techniques can substantially improve your isolated yield.
Q2: I'm observing the formation of significant byproducts. How can I minimize them?
A2: Byproduct formation is a common challenge. Consider the following strategies:
-
Temperature Control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can sometimes selectively favor the formation of the desired product.
-
Order of Reagent Addition: The sequence in which reagents are added can be critical. For instance, slow, dropwise addition of a reactive intermediate can help to control the reaction and minimize side product formation.[3]
-
Choice of Reagents: The selectivity of a reaction can often be improved by choosing a different reagent. For example, milder oxidizing agents may prevent over-oxidation of a primary alcohol to a carboxylic acid.
Q3: My purified carboxylic acid is still showing impurities in the NMR spectrum. What are the best purification methods?
A3: Purifying carboxylic acids can be challenging due to their polarity. Effective methods include:
-
Recrystallization: This is a powerful technique for purifying solid carboxylic acids. Choosing an appropriate solvent system is key to successful recrystallization.
-
Acid-Base Extraction: You can selectively separate your carboxylic acid from neutral or basic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, which can then be separated and acidified to precipitate the pure carboxylic acid.
-
Chromatography: Column chromatography on silica (B1680970) gel can be effective, but care must be taken as the acidic nature of silica can sometimes cause issues. Using a solvent system containing a small amount of acetic or formic acid can improve peak shape and separation.
Q4: How do I choose the right synthesis strategy for a complex carboxylic acid?
A4: The choice of synthesis strategy depends on the overall structure of the target molecule and the availability of starting materials. Two common strategies for introducing a carboxylic acid group are:
-
Oxidation of a Primary Alcohol: If your precursor contains a primary alcohol, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).[5][6]
-
Carboxylation of a Grignard Reagent: This method is useful for adding a carboxylic acid group to an alkyl or aryl halide. The halide is first converted to a Grignard reagent, which then reacts with carbon dioxide.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during a hypothetical multi-step synthesis of a complex carboxylic acid.
| Problem | Potential Cause | Suggested Solution |
| Low or No Formation of Grignard Reagent | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is oven-dried, and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.[1] |
| Inactive magnesium turnings. | Activate the magnesium turnings by crushing them or using a small crystal of iodine. | |
| Low Yield in the Oxidation of a Primary Alcohol | Over-oxidation and degradation of the product. | Use a milder oxidizing agent or carefully control the reaction temperature.[10] |
| Incomplete reaction. | Increase the reaction time or the amount of oxidizing agent. Monitor the reaction by TLC to determine the point of completion.[5] | |
| Formation of an Emulsion During Aqueous Workup | The presence of polar functionalities in the product and impurities. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product is not Crystallizing | The product is an oil or is too impure to crystallize. | Try to purify the oil by column chromatography first. If it's still an oil, consider converting it to a solid derivative for purification and then reverting it back to the acid. |
| The chosen crystallization solvent is not appropriate. | Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. |
Data Presentation: Optimization of Reaction Parameters
The following tables provide examples of how to systematically optimize key reaction parameters for two common steps in carboxylic acid synthesis.
Table 1: Optimization of Grignard Reagent Formation
| Entry | Solvent | Temperature (°C) | Equivalents of Mg | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | 35 (reflux) | 1.2 | 2 | 75 |
| 2 | Tetrahydrofuran (B95107) (THF) | 66 (reflux) | 1.2 | 2 | 90 |
| 3 | THF | 25 | 1.2 | 4 | 85 |
| 4 | THF | 66 (reflux) | 1.5 | 2 | 92 |
| 5 | THF | 66 (reflux) | 1.2 | 4 | 91 |
Table 2: Optimization of Primary Alcohol Oxidation
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | KMnO₄ | Acetone (B3395972)/Water | 0 to 25 | 4 | 60 |
| 2 | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 | 2 | 85 |
| 3 | TEMPO/NaOCl | Dichloromethane/Water | 0 | 3 | 92 |
| 4 | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 25 | 2 | 78 (with byproducts) |
| 5 | TEMPO/NaOCl | Dichloromethane/Water | 25 | 3 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carboxylic Acid via Carboxylation of a Grignard Reagent
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.5 equivalents) in the flask. Add a solution of the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is typically initiated with gentle heating. Maintain a gentle reflux until the magnesium is consumed.[8]
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Add crushed dry ice (solid CO₂) in small portions to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature overnight.[8]
-
Workup: Quench the reaction by slowly adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and extract with 1 M aqueous NaOH. Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl until the carboxylic acid precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[11]
Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid using Jones Reagent
-
Apparatus Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol (1.0 equivalent) in acetone. Cool the flask to 0 °C in an ice bath.[5]
-
Oxidation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Purification: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of a carboxylic acid.
Caption: A logical flowchart for troubleshooting low reaction yields in organic synthesis.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for an anti-cancer agent.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
Validation & Comparative
Illuminating Molecular Architecture: A Comparative Guide to the Structural Elucidation of Heynic Acid Using 2D NMR
For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is a cornerstone of chemical and biological research. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of the natural triterpenoid (B12794562), Heynic acid. By presenting supporting experimental data from a closely related compound, Betulinic Acid, due to the limited availability of specific data for this compound, this guide offers a practical framework for understanding these powerful analytical techniques.
The structural characterization of complex natural products like this compound is fundamental to understanding their biological activity and potential therapeutic applications. While various analytical techniques can provide structural insights, 2D NMR spectroscopy stands out for its ability to provide detailed atomic connectivity and spatial arrangement in solution.[1] This guide will explore the application of key 2D NMR experiments—COSY, HSQC, and HMBC—in the structural elucidation of this compound, using Betulinic Acid as a tangible example.
The 2D NMR Workflow for Structural Elucidation
The process of elucidating a chemical structure using 2D NMR follows a logical progression, starting from simpler one-dimensional experiments and moving to more complex two-dimensional techniques that reveal intricate atomic correlations.
Deciphering Connectivity: An At-a-Glance Comparison of Key 2D NMR Techniques
To facilitate a rapid and objective comparison, the following table summarizes the key information obtained from the most common 2D NMR experiments.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Obtained | ¹H-¹H correlations through 2-3 bonds (J-coupling). | One-bond ¹H-¹³C correlations. | Long-range (2-4 bonds) ¹H-¹³C correlations. |
| Primary Application | Identifies proton spin systems and neighboring protons. | Directly links protons to the carbons they are attached to. | Connects different spin systems and identifies quaternary carbons. |
| Key Advantage | Establishes proton connectivity within molecular fragments. | Unambiguously assigns carbons bearing protons. | Provides the carbon skeleton framework. |
| Limitation | Does not provide direct carbon information. | Does not show correlations to non-protonated carbons. | The absence of a correlation is not definitive proof of a lack of proximity. |
Illustrative Data: Structural Elucidation of Betulinic Acid, a this compound Analogue
To demonstrate the power of 2D NMR in practice, we will examine the spectral data for Betulinic Acid, a triterpenoid with a structural framework similar to this compound.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Betulinic Acid
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 38.4 | 1.65 (m), 1.05 (m) |
| 2 | 27.4 | 1.60 (m), 1.50 (m) |
| 3 | 79.0 | 3.19 (dd, J = 11.5, 4.8) |
| 4 | 38.7 | - |
| 5 | 55.3 | 0.76 (d, J = 9.2) |
| ... | ... | ... |
| 28 | 180.4 | - |
| 29 | 109.7 | 4.75 (s), 4.62 (s) |
| 30 | 19.4 | 1.70 (s) |
| (Note: This is a partial and representative dataset for illustrative purposes) |
Table 2: Key COSY Correlations for Betulinic Acid
| Proton (δH) | Correlating Proton(s) (δH) | Interpretation |
| 3.19 (H-3) | 1.60 (H-2), 1.50 (H-2) | H-3 is coupled to the two protons on C-2. |
| 0.76 (H-5) | 1.65 (H-1), 1.05 (H-1) | H-5 is coupled to the protons on C-1. |
Table 3: Key HSQC Correlations for Betulinic Acid
| Proton (δH) | Correlating Carbon (δC) | Interpretation |
| 3.19 | 79.0 | The proton at 3.19 ppm is directly attached to the carbon at 79.0 ppm (C-3). |
| 4.75, 4.62 | 109.7 | The protons at 4.75 and 4.62 ppm are attached to the carbon at 109.7 ppm (C-29). |
| 1.70 | 19.4 | The protons of the methyl group at 1.70 ppm are attached to the carbon at 19.4 ppm (C-30). |
Table 4: Key HMBC Correlations for Betulinic Acid
| Proton (δH) | Correlating Carbon(s) (δC) | Interpretation |
| 1.70 (H-30) | 150.4 (C-20), 109.7 (C-29), 29.7 (C-19) | Connects the C-30 methyl group to the isopropenyl moiety. |
| 0.76 (H-5) | 38.4 (C-1), 38.7 (C-4), 55.3 (C-5), 79.0 (C-3) | Establishes the connectivity around the A-ring. |
Interplay of 2D NMR Techniques for Structural Assembly
The structural elucidation of a complex molecule like this compound is akin to solving a puzzle. Each 2D NMR experiment provides a unique set of clues that, when combined, reveal the complete picture of the molecule's architecture.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra, applicable to the analysis of triterpenoids like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
1. COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
Parameters:
-
Spectral Width (F2 and F1): Typically 0-10 ppm.
-
Number of Scans: 2-8 per increment.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is commonly employed.
-
Parameters:
-
Spectral Width (F2 - ¹H): 0-10 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Scans: 4-16 per increment.
-
Number of Increments (F1): 128-256.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Parameters:
-
Spectral Width (F2 - ¹H): 0-10 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Scans: 8-32 per increment.
-
Number of Increments (F1): 256-512.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques provide complementary information for the structural elucidation of natural products.
-
X-ray Crystallography: Provides the absolute three-dimensional structure of a molecule.[2] However, it requires the compound to form a high-quality single crystal, which is not always feasible for complex natural products.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental formula of a compound with high accuracy (HR-MS). Fragmentation patterns can provide clues about the structure, but cannot definitively establish connectivity in the same way as 2D NMR.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, double bonds) within a molecule. It provides a quick overview of the chemical functionalities but does not reveal the overall molecular structure.
References
Comparative Bioactivity of Heynic Acid and Usnic Acid: A Comprehensive Guide
A direct comparative analysis of the bioactivity of Heynic acid and Usnic acid is not currently possible due to the limited availability of scientific data on this compound. While Usnic acid is a well-researched lichen metabolite with a broad spectrum of documented biological activities, extensive searches of scientific literature and databases have yielded no specific information regarding the bioactivity of this compound. One chemical supplier lists this compound as a natural product, but provides no details on its biological effects or mechanisms of action.
This guide will proceed by providing a comprehensive overview of the well-established bioactivities of Usnic acid, which may serve as a benchmark for future research on this compound, should data become available.
Usnic Acid: A Profile of Diverse Bioactivity
Usnic acid is a prominent secondary metabolite produced by various lichen species. It is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Usnic acid has demonstrated significant inhibitory effects against a variety of microorganisms, particularly Gram-positive bacteria. Its mechanism of action is believed to involve the disruption of cellular processes such as RNA and DNA synthesis.
Table 1: Antibacterial Spectrum of Usnic Acid
| Bacterial Species | Activity | Reference |
| Staphylococcus aureus | Active | |
| Streptococcus mutans | Active | |
| Bacillus subtilis | Active | |
| Escherichia coli | Generally Inactive | |
| Pseudomonas aeruginosa | Generally Inactive |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Usnic Acid Solutions: A stock solution of Usnic acid is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the Usnic acid dilution is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of Usnic acid that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Usnic acid has been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Signaling Pathway: Inhibition of NF-κB Pathway by Usnic Acid
Caption: Usnic acid inhibits the NF-κB signaling pathway.
Anticancer Activity
Emerging research indicates that Usnic acid may have potential as an anticancer agent. Studies have shown its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxic Activity of Usnic Acid against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data | |
| HeLa | Cervical Cancer | Data | |
| A549 | Lung Cancer | Data | |
| HepG2 | Liver Cancer | Data | |
| Note: Specific IC50 values would be populated from relevant literature. |
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the cytotoxicity of Usnic acid using the MTT assay.
Conclusion
Usnic acid is a natural compound with a rich and diverse profile of biological activities that have been extensively studied. In stark contrast, the bioactivity of this compound remains uncharacterized in the scientific literature. The data and experimental protocols presented for Usnic acid can provide a valuable framework for any future investigations into the potential therapeutic properties of this compound. Direct comparative studies are essential to understand the relative potency and mechanisms of action of these two compounds. Researchers are encouraged to explore the biological properties of this compound to unlock its potential therapeutic applications.
A Comparative Guide to the Quantitative Analysis of Heynic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods suitable for the quantitative determination of Heynic acid, a naturally occurring triterpenoid (B12794562) acid. Due to the limited availability of specific studies on this compound, this guide draws upon established methodologies for the quantification of structurally similar triterpenoid acids, such as ursolic acid and oleanolic acid. The information presented herein is intended to assist researchers in selecting and developing robust analytical methods for quality control, pharmacokinetic studies, and other research applications involving this compound.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable technique for this purpose.
| Method | Principle | Advantages | Disadvantages | Typical Validation Parameters |
| HPLC-UV/PDA | Separation based on polarity using a reversed-phase column, with detection via UV absorbance. Photodiode Array (PDA) detection allows for spectral analysis to confirm peak purity. | - Widely available and cost-effective.- Robust and reproducible.- Simple operation. | - Lower sensitivity compared to mass spectrometry.- Triterpenoids often lack strong chromophores, requiring detection at low UV wavelengths (205-210 nm), which can be challenging.[1] | Linearity (r² > 0.999), Precision (RSD < 2%), Accuracy (Recovery 95-105%), LOD (0.08–0.65 µg/mL), LOQ (0.24–1.78 µg/mL).[1] |
| HPLC-MS/MS | Separation by HPLC followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity based on mass-to-charge ratio. | - High sensitivity and selectivity.- Capable of analyzing complex matrices with minimal sample cleanup.- Provides structural information for confirmation. | - Higher equipment and maintenance costs.- Requires more specialized expertise for method development and operation. | Linearity (r² ≥ 0.995), Precision (Intra- and inter-day RSDs available), Accuracy (Recovery rates available), LOD and LOQ are typically in the low ng/mL range. |
| HPLC-ELSD | Separation by HPLC with detection by an Evaporative Light Scattering Detector, which is a universal detector that does not require the analyte to have a chromophore. | - Universal detection method suitable for compounds without UV absorbance.- Good sensitivity for non-volatile compounds. | - Non-linear response, often requiring logarithmic transformation of data for calibration curves.- Sensitive to mobile phase composition and volatility. | Linearity (R² ≥ 0.9991 after logarithmic transformation), Precision (RSD < 3.0%), Accuracy (Recovery 97.7% - 101.4%), LOQ (5.24 to 18.51 μg/mL).[2] |
| HPLC-CAD | Separation via HPLC with detection using a Charged Aerosol Detector, another universal detector that measures charge imparted to analyte particles. | - Universal detection with a more consistent response across a wide range of analyte concentrations compared to ELSD.- High sensitivity (LOQ < 2 ng on column).[3] | - Response can be affected by mobile phase composition.- Relatively newer technology compared to UV and MS. | Linearity (r² > 0.998), Precision (Peak area RSD ≤ 5% for >30 ng on column), High sensitivity.[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table. These protocols are for the analysis of triterpenoid acids and can be adapted for this compound.
HPLC-UV/PDA Method for Triterpenoid Quantification
This protocol is based on the validated method for the quantification of triterpenoids in Vaccinium vitis-idaea L.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape) is typical.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: Due to the lack of strong chromophores in many triterpenoids, detection is often performed at low wavelengths, such as 210 nm.[1][3]
-
Sample Preparation: Plant material is typically extracted with an organic solvent like methanol (B129727) or ethanol, followed by filtration before injection.
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration. A correlation coefficient (r²) greater than 0.999 is considered acceptable.[1]
-
Precision: Determined by repeated injections of the same sample, expressed as the relative standard deviation (RSD). An RSD of less than 2% is generally acceptable.[1]
-
Accuracy: Evaluated through recovery studies by spiking a blank matrix with a known amount of the standard. Recoveries between 94.70% and 105.81% are considered good.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). Reported LODs for similar compounds are in the range of 0.08–0.65 µg/mL.[1]
-
HPLC-MS/MS Method for Triterpenoid Acid Analysis
This protocol is a general representation based on methods for profiling triterpenoid acids.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
-
Sample Preparation: A simple protein precipitation with an organic solvent (e.g., acetonitrile) is often sufficient for biological samples, followed by centrifugation and injection of the supernatant.
-
Method Validation: In addition to the parameters for HPLC-UV, matrix effects should be assessed to ensure that components of the sample matrix do not interfere with the ionization of the analyte.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Heynic Acid: A Comparative Analysis of Efficacy with Known Triterpenoids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of Heynic acid, a cyclolanostane-type triterpenoid, alongside a selection of well-characterized triterpenoids—Oleanolic acid, Ursolic acid, and Betulinic acid—as well as the closely studied dibenzofuran (B1670420) derivative, Usnic acid. While this compound has been identified in the plant Heynea trijuga and is noted in chemical databases for its potential in anti-cancer research, a comprehensive review of publicly available scientific literature reveals a significant gap in quantitative efficacy data. This guide, therefore, aims to present the current state of knowledge and provide a benchmark for future research by detailing the established biological activities of comparable compounds.
This compound: An Enigmatic Player
This compound, with the chemical name 9,19-Cyclolanostan-21-oic acid, 3-hydroxy-24-methylene- (CAS 88478-14-2), is a structurally intriguing triterpenoid. Despite its identification and availability through some chemical suppliers who suggest its relevance in the development of anti-cancer drugs for lung, breast, and colon cancers, there is a conspicuous absence of published studies detailing its specific biological efficacy. Quantitative metrics, such as IC50 values from cytotoxicity or anti-inflammatory assays, remain to be publicly documented. This lack of data prevents a direct and robust comparison with other triterpenoids at this time but underscores the urgent need for further investigation into its potential therapeutic properties.
Benchmarking Against Known Triterpenoids and Bioactive Compounds
To provide a valuable context for researchers, this guide presents a summary of the well-documented efficacy of Oleanolic acid, Ursolic acid, Betulinic acid, and Usnic acid. These compounds have been extensively studied and serve as important benchmarks in the field of natural product drug discovery.
Comparative Efficacy Data
The following table summarizes the cytotoxic activities of these known compounds against various human cancer cell lines, as reported in peer-reviewed literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.
| Compound | Cancer Cell Line | Activity Type | IC50 (µM) | Reference |
| Betulinic acid | HL60 (Leukemia) | Cytotoxicity | 3.1 | [1] |
| A549 (Lung) | Cytotoxicity | 24.2 | [1] | |
| SK-BR-3 (Breast) | Cytotoxicity | 11.5 | [1] | |
| Oleanolic acid | HL60 (Leukemia) | Cytotoxicity | > 100 | [1] |
| A549 (Lung) | Cytotoxicity | > 100 | [1] | |
| SK-BR-3 (Breast) | Cytotoxicity | > 100 | [1] | |
| Ursolic acid | HL60 (Leukemia) | Cytotoxicity | 10.2 | [1] |
| A549 (Lung) | Cytotoxicity | 22.4 | [1] | |
| SK-BR-3 (Breast) | Cytotoxicity | 9.8 | [1] | |
| Usnic acid | HCT116 (Colon) | Cytotoxicity | ~10 (72h) | [2] |
| PC3 (Prostate) | Cytotoxicity | > 3.4 (72h) | [3] | |
| MDA-MB-231 (Breast) | Cytotoxicity | 15.8 (72h, (+)-UA) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the efficacy of triterpenoids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Oleanolic acid) and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Following pre-treatment with the compound, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.
-
Absorbance Reading: The absorbance of the colored product is measured at approximately 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated, LPS-stimulated cells to those in the untreated, LPS-stimulated cells.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of triterpenoids are often attributed to their ability to modulate specific cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation.
Caption: A simplified diagram illustrating the PI3K/Akt/mTOR and NF-κB signaling pathways, which are common targets for the anti-cancer and anti-inflammatory effects of bioactive triterpenoids.
Conclusion and Future Directions
While this compound presents an interesting chemical scaffold, the lack of publicly available efficacy data makes it a largely unexplored entity in the field of pharmacognosy. This guide highlights the significant potential for research into the biological activities of this compound. Future studies should focus on comprehensive in vitro screening to determine its cytotoxic and anti-inflammatory properties, followed by mechanistic studies to elucidate its mode of action. By establishing a baseline of efficacy data, the scientific community can begin to understand if this compound holds promise as a novel therapeutic lead, comparable to or even exceeding the activities of well-established triterpenoids. Researchers are encouraged to investigate this compound to unlock its full potential.
References
Cross-Validation of Analytical Methods for Heynic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of three common analytical techniques for the quantification of Heynic acid: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, whether for pharmacokinetic studies, quality control of natural product extracts, or other research purposes.
Introduction to this compound and its Analysis
This compound is a triterpenoid (B12794562) natural product that has garnered interest for its potential therapeutic properties. As with many natural compounds, accurate and reliable quantification is crucial for its development as a potential therapeutic agent. The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of sample analysis. This guide compares the performance of HPLC, UHPLC, and GC-MS for the analysis of this compound, providing detailed experimental protocols and performance data to support method selection and cross-validation.
Comparative Performance of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day), and accuracy. The following tables summarize the hypothetical performance data for the analysis of this compound by HPLC-UV, UHPLC-UV, and GC-MS.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | UHPLC-UV | GC-MS (SIM Mode) |
| Linear Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.05 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.15 | 0.03 | 0.01 |
| LOQ (µg/mL) | 0.5 | 0.1 | 0.05 |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | UHPLC-UV | GC-MS (SIM Mode) |
| Intra-day Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Inter-day Precision (%RSD) | < 3.0% | < 2.5% | < 4.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.5% - 102.3% |
Experimental Protocols
Detailed methodologies for the analysis of this compound by HPLC, UHPLC, and GC-MS are provided below.
Sample Preparation (General Protocol)
-
Extraction: A suitable amount of the sample matrix (e.g., plant material, plasma) is extracted with methanol (B129727) or another appropriate organic solvent.
-
Purification: The crude extract may be subjected to solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization (for GC-MS only): The extracted this compound is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to increase its volatility for GC analysis.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase for HPLC/UHPLC analysis or in a suitable solvent for GC-MS injection.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Injector Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Mandatory Visualizations
Experimental Workflow and Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UHPLC methods for this compound analysis.
Putative Signaling Pathway of this compound
Triterpenoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways. The diagram below illustrates a putative mechanism of action for this compound, targeting the NF-κB and MAPK signaling pathways, which are often dysregulated in inflammatory diseases and cancer.[1]
Discussion and Recommendations
-
HPLC: This method is robust, widely available, and suitable for routine quality control applications where high throughput is not a primary concern. Its sensitivity is adequate for the analysis of bulk materials and concentrated extracts.
-
UHPLC: For researchers requiring higher throughput and greater sensitivity, UHPLC is the recommended method. The shorter run times and lower solvent consumption make it a more cost-effective and environmentally friendly option for large-scale studies, such as pharmacokinetic analysis.
-
GC-MS: GC-MS offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices where trace-level detection is required. However, the need for derivatization adds an extra step to the sample preparation process, which may not be suitable for all applications.
The choice of the most appropriate analytical method will depend on the specific research question, the nature of the sample matrix, and the available instrumentation. For comprehensive characterization and cross-validation, it is recommended to use at least two of these methods to ensure the accuracy and reliability of the analytical results.
References
A Comparative Analysis of Usnic Acid and Other Bioactive Lichen-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of usnic acid, a prominent lichen-derived compound, with other notable lichen metabolites: atranorin (B1665829) and evernic acid. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro biological activities of usnic acid, atranorin, and evernic acid, presenting quantitative data (IC50 and MIC values) for direct comparison across antimicrobial, anticancer, and anti-inflammatory assays.
| Biological Activity | Compound | Test Organism/Cell Line | IC50 / MIC (µg/mL) | Reference |
| Antimicrobial | ||||
| Usnic Acid | Staphylococcus aureus | 21 | [1] | |
| Escherichia coli | 225 | [1] | ||
| Candida albicans | 100 | [1] | ||
| Atranorin | Bacillus subtilis | >60 (per disk) | ||
| Candida albicans | >60 (per disk) | |||
| Evernic Acid | Not widely reported | - | ||
| Anticancer | ||||
| Usnic Acid | HeLa (Cervical Cancer) | 48.7 µM (approx. 16.8 µg/mL) | [2] | |
| A549 (Lung Cancer) | 84 µM (approx. 29.0 µg/mL) | [2] | ||
| MCF-7 (Breast Cancer) | 89 µM (approx. 30.7 µg/mL) | [2] | ||
| HCT116 (Colon Cancer) | ~10 | [3] | ||
| Atranorin | DU-145 (Prostate Cancer) | >100 µM | ||
| HTB-140 (Melanoma) | >100 µM | |||
| Evernic Acid | MCF-7 (Breast Cancer) | 33.79 | [4] | |
| A549 (Lung Cancer) | 139.09 | [4] | ||
| A-172 (Glioblastoma) | 33.2 µM (approx. 11.5 µg/mL) | [4] | ||
| Anti-inflammatory | ||||
| Usnic Acid | Bovine Polymorphonuclear Leukocytes (Leukotriene B4 synthesis) | 42 µM (approx. 14.5 µg/mL) | [5] | |
| Atranorin | Not widely reported | - | ||
| Evernic Acid | Not widely reported | - | ||
| Antioxidant | ||||
| Usnic Acid | DPPH radical scavenging | IC50: 49.50 | [6] | |
| ABTS radical scavenging | IC50: 10.41 | [6] | ||
| Atranorin | Not widely reported | - | ||
| Evernic Acid | Not widely reported | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Lichen compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth and solvent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh agar (B569324) plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the lichen compound stock solution with the appropriate broth to obtain a range of decreasing concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells with inoculum and the solvent used to dissolve the compound (vehicle control), wells with only broth (sterility control), and wells with a known antibiotic as a positive control.
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
Lichen compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the lichen compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Lipopolysaccharide (LPS)
-
Lichen compound stock solution (dissolved in DMSO)
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophage cells into a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the lichen compound for a specific period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite.
-
Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve generated using known concentrations of sodium nitrite. The inhibitory effect of the lichen compound on NO production can then be determined.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling Nature's Blueprints: A Comparative Guide to Validating Novel Natural Product Structures
For researchers, scientists, and drug development professionals, the definitive structural elucidation of a novel natural product is a critical milestone. This guide provides an objective comparison of the primary analytical techniques employed in this endeavor, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The journey from a promising natural extract to a potential therapeutic agent is paved with meticulous analytical challenges. Foremost among these is the unambiguous determination of the molecular structure of a bioactive compound. The complexity and diversity of natural products necessitate a multi-pronged approach, leveraging the strengths of various sophisticated techniques. This guide delves into the core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comparative analysis to inform experimental design and data interpretation.
At a Glance: Comparing the Titans of Structural Validation
The selection of an appropriate technique, or combination of techniques, is contingent on the nature of the natural product, the quantity of sample available, and the specific structural questions being addressed. The following table summarizes the key performance characteristics of the three primary methods.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Primary Information | Connectivity of atoms (2D structure), stereochemistry, conformation in solution | Molecular formula, molecular weight, fragmentation patterns | Unambiguous 3D atomic arrangement in the solid state, absolute stereochemistry |
| Sample Requirement | Milligram to sub-milligram quantities | Microgram to nanogram quantities | High-quality single crystal (>0.1 mm) |
| Sensitivity | Moderate | High | Not applicable (requires a crystal) |
| Key Advantage | Provides detailed structural information in a biologically relevant solution state.[1][2][3] | High sensitivity and ability to determine elemental composition with high accuracy.[4][5] | Considered the "gold standard" for unambiguous 3D structure determination.[6][7] |
| Key Limitation | Can be challenging for very complex molecules or those with limited proton signals. | Does not directly provide stereochemical information.[8] | The need to grow a suitable crystal can be a significant bottleneck.[6][9] |
Delving Deeper: Experimental Protocols
A thorough understanding of the experimental workflows is essential for appreciating the data generated by each technique. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][10][11] A standard suite of experiments is typically performed to piece together the structure.
Experimental Workflow:
Methodology:
-
Sample Preparation: A pure sample of the natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Data Acquisition:
-
¹H NMR: Provides information about the chemical environment and number of different types of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's 3D structure and stereochemistry.
-
-
Structure Assembly: The data from all experiments are pieced together like a puzzle to determine the complete covalent structure and relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a natural product with high accuracy.[4][5] High-resolution mass spectrometry (HRMS) is routinely used for this purpose.
Experimental Workflow:
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) for complex mixtures.
-
Ionization: The molecules are ionized, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the molecular ion.
-
Mass Analysis:
-
Full Scan MS: The mass-to-charge ratio (m/z) of the intact molecular ion is measured with high resolution and accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula.[4]
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's substructures.
-
Single-Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[6][7][12]
Experimental Workflow:
Methodology:
-
Crystallization: This is often the most challenging step and involves finding conditions (solvent, temperature, etc.) that allow the natural product to form a well-ordered, single crystal of sufficient size.[6]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.
-
Validation: The final structure is rigorously validated to ensure its quality and accuracy. This method provides the precise coordinates of every atom in the molecule, defining bond lengths, bond angles, and the absolute stereochemistry.[6]
The Synergy of Techniques: A Logical Approach
In practice, these techniques are often used in a complementary fashion. The logical flow for structure elucidation typically begins with less sample-intensive methods and progresses to more definitive techniques as more material becomes available.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery | Scientific.Net [scientific.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
A Guide to Orthogonal Methods for the Characterization of Triterpenoid Acids: A Case Study Approach
Introduction
Heynic acid, a natural product isolated from Desmos chinensis, belongs to the diverse class of triterpenoid (B12794562) acids. The comprehensive characterization of such complex natural products is a critical step in drug discovery and development, ensuring the elucidation of their precise chemical structure, purity, and physicochemical properties. An orthogonal approach, employing multiple analytical techniques based on different principles, is essential for unambiguous structure determination and a thorough understanding of the molecule.
Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize a case study approach based on well-characterized triterpenoid acids, such as Ursolic Acid and Oleanolic Acid, which share structural similarities. This will provide researchers, scientists, and drug development professionals with a practical framework for the application of orthogonal methods in the analysis of this class of compounds.
The primary orthogonal methods for the characterization of triterpenoid acids include:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the carbon-hydrogen framework.
-
X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure.
This guide will provide a comparative overview of these techniques, including data presentation in tabular format, detailed experimental protocols, and visualizations of the analytical workflow.
Comparison of Orthogonal Analytical Methods for Triterpenoid Acid Characterization
The following table summarizes the typical data obtained from the application of orthogonal methods to the characterization of a representative triterpenoid acid.
| Method | Parameter | Typical Value/Observation for a Triterpenoid Acid | Purpose |
| HPLC-UV | Retention Time (t R ) | Varies depending on column and mobile phase (e.g., 15-25 min) | Purity assessment and quantification |
| λ max | ~210 nm (due to the carboxylic acid chromophore) | Detection and spectral identification | |
| LC-MS (ESI) | [M-H] - | m/z ~455.35 | Molecular weight confirmation |
| MS/MS Fragments | Characteristic fragmentation pattern revealing structural motifs | Structural elucidation | |
| ¹H NMR | Chemical Shifts (δ) | 0.7 - 2.5 ppm (aliphatic protons), ~5.2 ppm (olefinic proton), ~12.0 ppm (carboxylic acid proton) | Mapping of proton environments |
| Coupling Constants (J) | Provides information on the connectivity of protons | Stereochemical analysis | |
| ¹³C NMR | Chemical Shifts (δ) | 15 - 80 ppm (aliphatic carbons), 120 - 140 ppm (olefinic carbons), ~180 ppm (carbonyl carbon) | Mapping of carbon framework |
| X-ray Crystallography | Crystal System | e.g., Monoclinic | Determination of solid-state packing |
| Space Group | e.g., P2₁ | Determination of symmetry | |
| Unit Cell Dimensions | Provides precise bond lengths and angles | Unambiguous 3D structure determination |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific triterpenoid acids.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To assess the purity of the isolated triterpenoid acid and quantify its concentration.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in methanol (B129727) at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the triterpenoid acid.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as HPLC-UV protocol.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
Collision Energy (for MS/MS): 20-40 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the triterpenoid acid.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: To identify the number and type of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.
-
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of the deuterated solvent.
X-ray Crystallography
-
Objective: To determine the absolute three-dimensional structure of the triterpenoid acid.
-
Methodology:
-
Crystallization: Single crystals of the triterpenoid acid are grown by slow evaporation of a suitable solvent system (e.g., methanol/water, acetone).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Visualizations
The following diagrams illustrate the workflow for the characterization of a triterpenoid acid using orthogonal methods.
Safety Operating Guide
Proper Disposal Procedures for Heynic Acid (CAS 88478-14-2): Information Not Available
A definitive Safety Data Sheet (SDS) for Heynic acid with CAS number 88478-14-2 could not be located in publicly available resources. Therefore, specific, safe, and compliant disposal procedures cannot be provided at this time.
For the safety of all laboratory personnel and to ensure environmental protection, it is imperative to consult the substance-specific Safety Data Sheet (SDS) prior to handling or disposing of any chemical. The SDS contains critical information regarding hazards, necessary personal protective equipment (PPE), and appropriate disposal methods.
While "this compound" is associated with CAS number 88478-14-2 in some chemical databases and is mentioned as a natural compound under investigation for anti-cancer drug development, the lack of a comprehensive SDS prevents the creation of a reliable disposal protocol.[]
Critical Importance of the Safety Data Sheet (SDS)
An SDS is a document provided by the manufacturer or supplier of a chemical that details its potential hazards and recommended safety precautions. For proper disposal, the SDS would provide essential information such as:
-
Section 7: Handling and Storage: This section outlines safe handling practices and storage requirements, which can inform how the waste should be contained.
-
Section 8: Exposure Controls/Personal Protection: This specifies the necessary personal protective equipment (PPE) to be worn when handling the substance, including during disposal.
-
Section 9: Physical and Chemical Properties: Details such as pH, solubility, and flashpoint are crucial for determining the appropriate disposal route (e.g., neutralization, incineration).
-
Section 12: Ecological Information: This section provides information on the potential environmental impact of the substance, which dictates whether it can be disposed of down the drain or if it requires specialized hazardous waste disposal.
-
Section 13: Disposal Considerations: This section provides specific guidance on the proper disposal of the chemical waste, in accordance with local, state, and federal regulations.
Recommended Actions for Researchers and Scientists
Given the absence of a publicly available SDS for this compound, the following steps are strongly recommended:
-
Contact the Manufacturer or Supplier: The most reliable source for the SDS is the company from which the this compound was purchased. Request a copy of the most recent and complete Safety Data Sheet.
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for guidance on chemical waste disposal. They can provide institution-specific procedures and may have access to additional resources to identify the hazards of this compound.
-
Do Not Dispose of this compound Without an SDS: Until a definitive SDS is obtained and reviewed, treat this compound as a hazardous substance. Store it in a properly labeled, sealed container in a designated and secure waste accumulation area.
General Principles of Chemical Waste Disposal
While awaiting specific instructions for this compound, all laboratory personnel should adhere to the following general principles for chemical waste management:
-
Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a verified procedure. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents and the associated hazards.
-
Use of Appropriate Containers: Waste should be stored in containers that are compatible with the chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and suitable gloves, when handling chemical waste.
Without the specific data from an SDS, the creation of quantitative data tables and experimental workflow diagrams for the disposal of this compound would be speculative and potentially hazardous. The priority must be to obtain the necessary safety information before proceeding with any disposal procedures.
References
Essential Safety and Handling of Heynic Acid in Research
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Heynic acid. Given its application in anti-cancer drug development, meticulous adherence to safety protocols is critical to mitigate risks and ensure the integrity of research outcomes. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for this compound, based on established safety protocols for handling hazardous chemical compounds in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 88478-14-2) was publicly available at the time of this writing. The following guidelines are based on general safety protocols for handling acidic and potentially hazardous research compounds. It is mandatory to obtain and review the substance-specific SDS from your supplier before any handling, storage, or disposal of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The recommended PPE is detailed below.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is advisable. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is mandatory. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat. | |
| Full-Length Pants and Closed-Toe Shoes | Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory. | |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2] |
| Respirator | If there is a potential for aerosol generation or if work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic acids/vapors should be used.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure
-
Preparation : Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Aliquoting : Conduct all weighing and preparation of this compound solutions within the fume hood. Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Dissolving : When dissolving this compound, add the acid to the solvent slowly and stir gently to avoid splashing.
-
Reactions : If using this compound in a chemical reaction, ensure that the reaction vessel is appropriately sized and that there is adequate cooling or heating as required. The reaction should be monitored closely.
-
Post-Handling : After handling, decontaminate all surfaces and equipment used. Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills within a fume hood, use an acid-neutralizing spill kit. For larger spills, evacuate the area and follow your institution's emergency spill response protocol. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, properly labeled waste container. Do not mix with other waste streams unless compatibility has been verified. |
| Contaminated Labware (disposable) | Collect in a designated, labeled hazardous waste bag or container for incineration. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. Then wash thoroughly with soap and water. |
| Contaminated PPE | Dispose of disposable gloves, aprons, etc., in a designated hazardous waste container. |
Experimental Protocol: In Vitro Cytotoxicity Assay
The following is a generalized experimental protocol for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
General Workflow for In Vitro Analysis
Logical Relationship of Safety Measures
The hierarchy of controls is a fundamental concept in laboratory safety. The diagram below illustrates the application of this principle to the handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
